molecular formula C9H14N2 B020991 N-(pyridin-3-ylmethyl)propan-1-amine CAS No. 19730-13-3

N-(pyridin-3-ylmethyl)propan-1-amine

Cat. No.: B020991
CAS No.: 19730-13-3
M. Wt: 150.22 g/mol
InChI Key: GCBOUAABYXKHIS-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)propan-1-amine (CAS 19730-13-3) is a valuable chemical building block featuring a pyridine ring and a secondary propan-1-amine functionality. With a molecular formula of C9H14N2 and a molecular weight of 150.22 g/mol, this compound is of significant interest in medicinal chemistry and drug discovery research. Its structure, which incorporates a nitrogen-containing heterocycle, is commonly explored in the design and synthesis of novel small-molecule inhibitors. Compounds with similar pyridinylmethylamine scaffolds are frequently investigated for their potential to interact with enzymatic targets, such as neuronal nitric oxide synthase (nNOS) for neurodegenerative disease research, and other biologically relevant proteins. The predicted pKa of 8.66±0.20 for its conjugate acid indicates its potential to be protonated under physiological conditions, which can influence binding affinity and pharmacokinetic properties. This amine serves as a versatile intermediate for the synthesis of more complex molecules through reactions at its amine group or pyridine ring. Researchers utilize this compound in the development of potential therapeutics, focusing on achieving desired potency, selectivity, and cellular permeability. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyridin-3-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-5-10-7-9-4-3-6-11-8-9/h3-4,6,8,10H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBOUAABYXKHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405884
Record name N-(pyridin-3-ylmethyl)propan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19730-13-3
Record name N-Propyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19730-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(pyridin-3-ylmethyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Pharmacophore: N-(Pyridin-3-ylmethyl)propan-1-amine Derivatives in Drug Discovery

[1]

Executive Summary

The N-(pyridin-3-ylmethyl)propan-1-amine moiety represents a privileged scaffold in modern medicinal chemistry. Structurally comprising a pyridine ring linked via a methylene bridge to a secondary propyl amine, this motif serves as a critical bioisostere for benzylamines. Its unique physicochemical profile—specifically the distinct basicity of the pyridine nitrogen (


This guide provides a comprehensive technical analysis of this scaffold, detailing its structure-activity relationships (SAR), biological applications in kinase inhibition and antibacterial research, and validated protocols for its synthesis and characterization.

Part 1: Structural Analysis & Pharmacophore Mapping

Physicochemical Profile

The this compound core functions as a bidentate ligand and a pH-sensitive pharmacophore.[1]

PropertyValue (Predicted)Significance in Drug Design
Molecular Weight 150.22 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).
LogP ~1.2 - 1.5Optimal lipophilicity for CNS penetration and cell permeability.
H-Bond Acceptors 2 (Pyridine N, Amine N)Critical for interacting with serine/threonine residues in active sites.
H-Bond Donors 1 (Amine NH)Key anchor point for aspartate/glutamate residues in GPCRs/Kinases.
Rotatable Bonds 4High flexibility allows induced-fit binding.
The "Pyridyl Effect" in SAR

Replacing a phenyl ring (benzylamine) with a 3-pyridyl ring introduces a specific hydrogen bond acceptor vector.[1] In the 3-position (meta), the nitrogen is often solvent-exposed or positioned to interact with water networks within a binding pocket, unlike the 4-position which often buries the nitrogen.

Key Pharmacophore Interactions:

  • Pyridine Nitrogen: Acts as a weak base and metal chelator (e.g., Zn²⁺ in metalloproteinases).[1]

  • Secondary Amine: Protonated at physiological pH, providing a strong electrostatic interaction with anionic residues (e.g., Asp/Glu).

  • Propyl Chain: Provides a hydrophobic vector to fill lipophilic pockets (e.g., hydrophobic sub-pockets in kinases).

Part 2: Biological Activity & Therapeutic Applications[1][2][3][4]

Kinase Inhibition (Oncology)

Derivatives of 3-picolylamine are frequently utilized as "hinge binders" or "solvent-front" moieties in Type II kinase inhibitors.[1]

  • Mechanism: The pyridine ring mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.[1] The propyl-amine tail extends into the solvent front, improving solubility and pharmacokinetic properties.

  • Relevant Targets: Spleen Tyrosine Kinase (SYK) and Rho-associated protein kinase (ROCK). The 3-aminomethylpyridine motif is a known fragment in SYK inhibitor design, providing critical selectivity over other tyrosine kinases.

Antibacterial Activity

Recent studies highlight the efficacy of pyridine-propanamine derivatives against Gram-positive pathogens.[1][2]

  • Mechanism: These cationic amphiphiles disrupt bacterial cell membranes. The protonated secondary amine interacts with negatively charged bacterial phospholipids, while the propyl and pyridyl groups insert into the lipid bilayer, compromising membrane integrity.

  • Spectrum: Activity has been observed against S. aureus and E. coli, often serving as sensitizers for other antibiotics.

Metal Chelation (Matrix Metalloproteinases - MMPs)

The 1,3-arrangement of the pyridine nitrogen and the amine nitrogen allows for the formation of stable 5- or 6-membered chelate rings with divalent cations (Zn²⁺, Cu²⁺).[1]

  • Application: Inhibition of MMPs, which rely on a catalytic Zinc ion. The scaffold acts as a Zinc Binding Group (ZBG), preventing the enzyme from degrading extracellular matrix proteins, a pathway relevant in cancer metastasis and arthritis.

Part 3: Visualization of Mechanisms

Pharmacophore Interaction Map

The following diagram illustrates how the this compound derivative interacts within a theoretical receptor binding pocket.

PharmacophorePyridinePyridine Ring(H-Bond Acceptor)AmineSecondary Amine(Cationic Center)Pyridine->AmineMethylene LinkerReceptor_HingeReceptor: Hinge Region(Ser/Thr)Pyridine->Receptor_HingeH-BondingPropylPropyl Chain(Hydrophobic)Amine->PropylC-N BondReceptor_AspReceptor: Aspartate(Anionic)Amine->Receptor_AspSalt BridgeReceptor_PocketReceptor: Hydrophobic PocketPropyl->Receptor_PocketVan der Waals

Caption: Interaction map showing the tripartite binding mode: H-bonding (Pyridine), Electrostatic (Amine), and Hydrophobic (Propyl).[1][2][3][4][5][6][7]

Part 4: Experimental Protocols

Validated Synthesis: Reductive Amination

Objective: Synthesis of this compound via reductive amination. This route minimizes dialkylation byproducts common in direct alkylation.

Reagents:

  • 3-Pyridinecarboxaldehyde (Nicotinaldehyde)

  • Propan-1-amine (1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Workflow:

  • Imine Formation: Dissolve 3-pyridinecarboxaldehyde (10 mmol) in DCE (30 mL). Add propan-1-amine (11 mmol). Stir at Room Temperature (RT) for 1 hour under

    
     atmosphere. Note: Use of MgSO4 as a drying agent can accelerate imine formation.
    
  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise. Add acetic acid (1-2 drops) to catalyze the reduction.

  • Reaction: Allow to warm to RT and stir for 12-16 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (DCM:MeOH:NH4OH gradient).
    
Synthesis Workflow Diagram

SynthesisStartStart:3-Pyridinecarboxaldehyde+ Propan-1-amineStep1Imine Formation(DCE, RT, 1h)Start->Step1CondensationStep2Reduction(NaBH(OAc)3, AcOH, 0°C -> RT)Step1->Step2Reductive AminationStep3Quench & Extraction(Sat. NaHCO3 / DCM)Step2->Step3WorkupEndFinal Product:This compoundStep3->EndPurification

Caption: Step-by-step reductive amination workflow for high-yield synthesis of the target secondary amine.

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized compound, the following NMR signals must be confirmed. Absence of the aldehyde peak (~10 ppm) confirms reaction completion.

NucleusChemical Shift (

ppm)
MultiplicityAssignment
1H 8.5 - 8.6Singlet/DoubletPyridine

,

(Aromatic)
1H 7.6 - 7.7DoubletPyridine

1H 7.2 - 7.3MultipletPyridine

1H 3.8Singlet

(Benzylic)
1H 2.5 - 2.6Triplet

(Propyl

)
1H 1.5MultipletPropyl

1H 0.9TripletPropyl

(Methyl)

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13557523, 3-(Pyridin-3-yl)propan-1-amine. Retrieved January 31, 2026, from [Link][1]

  • Frontiers in Chemistry. (2023). Synthesis and Biological Evaluation of Pyridin-3-yl Derivatives. Frontiers. Retrieved January 31, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination: Synthetic Protocols and Mechanisms. Retrieved January 31, 2026, from [Link]

An In-depth Technical Guide on the Putative Mechanism of Action of N-(pyridin-3-ylmethyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

This document provides a detailed exploration of the potential mechanism of action of N-(pyridin-3-ylmethyl)propan-1-amine, a pyridine derivative with potential pharmacological significance. Given the limited direct research on this specific molecule, this guide synthesizes information from structurally related compounds to build a scientifically grounded hypothesis of its biological activities. This analysis is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecules.

Introduction to this compound

This compound is a small molecule featuring a central pyridine ring, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds[1]. Its structure, characterized by a propan-1-amine chain attached to the 3-position of the pyridine ring via a methylene bridge, suggests a potential for diverse biological interactions. While direct studies on this compound are not extensively available in the public domain, an analysis of its core structural motifs and related analogs can provide valuable insights into its putative mechanisms of action.

This guide will deconstruct the molecule into its key components, review the established pharmacology of analogous structures, and propose a series of experimental workflows to systematically elucidate its precise biological function.

Pharmacological Profile of Key Structural Motifs

The structure of this compound can be dissected into two key pharmacophoric elements: the pyridine ring and the 3-picolylamine core.

The Pyridine Scaffold: A Cornerstone in Drug Discovery

The pyridine ring is a bioisostere of a phenyl group, but with a nitrogen atom that can act as a hydrogen bond acceptor and imparts a dipole moment, influencing its binding characteristics to biological targets. This fundamental heterocycle is a component of many approved drugs and is known to interact with a wide array of enzymes and receptors.

The 3-Picolylamine Moiety: A Known Histaminase Inhibitor

The core of the topic compound is 3-picolylamine (3-(aminomethyl)pyridine). Research has demonstrated that 3-picolylamine acts as an inhibitor of histaminase, also known as diamine oxidase (DAO)[2].

  • Mechanism of Histaminase Inhibition: Histaminase is the primary enzyme responsible for the degradation of histamine in the periphery. By inhibiting this enzyme, 3-picolylamine can potentiate the effects of histamine. This is evidenced by its ability to significantly enhance the contractile response of isolated guinea pig ileum to histamine[2]. The inhibition of histamine and cadaverine oxidation by porcine kidney histaminase occurs with an IC50 value of approximately 133 µM for 3-picolylamine[2].

This established activity of the 3-picolylamine core strongly suggests that this compound may also exhibit histaminase inhibitory properties. The N-propyl group may influence the potency and selectivity of this inhibition.

Potential Mechanisms of Action Based on Analogous Compounds

Extrapolating from the known biological activities of structurally similar pyridine derivatives, we can hypothesize several potential mechanisms of action for this compound.

Potential Antimicrobial Activity

Derivatives of pyridine-propanamine have been investigated for their antimicrobial properties. For instance, 1-(Pyridin-3-yl)propan-1-amine is cited as a structural motif found in compounds with notable activity against both gram-positive and gram-negative bacteria in research settings[1]. This suggests that this compound could potentially interfere with essential bacterial processes.

Putative Anticancer Activity

The pyridine scaffold is a common feature in many anticancer agents. Several N-(pyridin-3-yl) derivatives have been identified as potent inhibitors of key cancer-related signaling pathways.

  • Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Analogues of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent candidates for the inhibition of overexpressed CDK2 in various cancers[3]. CDK2 is a critical regulator of the cell cycle, and its dysregulation is a hallmark of many tumors.

  • Pyruvate Kinase M2 (PKM2) Activation: New pyridin-3-ylmethyl carbamodithioic esters have been discovered as activators of Pyruvate Kinase M2 (PKM2)[4]. PKM2 is a key enzyme in the Warburg effect, a metabolic characteristic of cancer cells. Activation of PKM2 can reprogram cancer cell metabolism, leading to reduced proliferation[4].

The structural similarity of this compound to these compounds warrants investigation into its potential as a CDK2 inhibitor or a PKM2 activator.

Proposed Experimental Workflows for Mechanism of Action Elucidation

To move from hypothesis to evidence, a structured experimental approach is necessary. The following workflows are proposed to systematically investigate the mechanism of action of this compound.

Initial Target-Based Screening

Based on the pharmacology of its analogs, initial screening should focus on its potential to modulate histaminase, CDK2, and PKM2.

Experimental Protocol: In Vitro Enzyme Assays

  • Histaminase (DAO) Inhibition Assay:

    • Principle: A colorimetric or fluorometric assay to measure the activity of DAO in the presence and absence of the test compound.

    • Procedure:

      • Recombinant or purified DAO is incubated with its substrate (e.g., histamine or putrescine) and a detection reagent.

      • Varying concentrations of this compound are added to determine the IC50 value.

      • A known DAO inhibitor (e.g., aminoguanidine) should be used as a positive control.

  • CDK2/Cyclin E Kinase Assay:

    • Principle: A luminescence-based assay to measure the phosphorylation of a substrate by the CDK2/Cyclin E complex.

    • Procedure:

      • Recombinant CDK2/Cyclin E is incubated with a suitable substrate (e.g., a histone H1 peptide) and ATP.

      • The amount of ADP produced, which is proportional to kinase activity, is quantified using a luciferase-based system.

      • The assay is performed with a range of this compound concentrations to determine the IC50.

      • A known CDK2 inhibitor (e.g., roscovitine) should be included as a positive control.

  • PKM2 Activation Assay:

    • Principle: A coupled enzyme assay that measures the rate of pyruvate production by PKM2.

    • Procedure:

      • Recombinant PKM2 is incubated with its substrate, phosphoenolpyruvate (PEP), and ADP.

      • The resulting pyruvate is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, leading to a decrease in absorbance at 340 nm.

      • The assay is performed in the presence of varying concentrations of this compound to determine the AC50 (concentration for 50% activation).

      • A known PKM2 activator (e.g., DASA-58) should be used as a positive control.

Cell-Based Assays for Phenotypic Screening

Parallel to target-based screening, cell-based assays can reveal the overall effect of the compound on cellular processes.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Anticancer Activity Screening:

    • Cell Lines: A panel of cancer cell lines from different tissues (e.g., breast, colon, lung) should be used.

    • Procedure:

      • Cells are seeded in 96-well plates and treated with a dose-response range of this compound for 48-72 hours.

      • Cell viability is assessed using a standard method such as MTT, MTS, or a resazurin-based assay.

      • The GI50 (concentration for 50% growth inhibition) is calculated for each cell line.

  • Antimicrobial Susceptibility Testing:

    • Organisms: A panel of clinically relevant gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Escherichia coli) bacteria.

    • Procedure:

      • The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to CLSI guidelines.

      • The minimum bactericidal concentration (MBC) can also be determined to assess whether the compound is bacteriostatic or bactericidal.

Downstream Mechanistic Studies

If significant activity is observed in the initial screens, further studies will be required to elucidate the detailed mechanism.

Logical Flow for Downstream Mechanistic Elucidation

G A Initial Hit from Phenotypic Screen (e.g., Anticancer Activity) B Target Deconvolution Studies (e.g., Affinity Chromatography, Thermal Proteome Profiling) A->B Identify potential binding partners C Validation of Putative Target(s) (e.g., siRNA/CRISPR Knockdown, Overexpression) B->C Confirm target engagement and relevance D Cellular Pathway Analysis (e.g., Western Blot for Signaling Proteins, Flow Cytometry for Cell Cycle/Apoptosis) C->D Elucidate downstream effects E In Vivo Efficacy Studies (e.g., Xenograft Mouse Models) D->E Assess therapeutic potential

Sources

Technical Guide: N-(pyridin-3-ylmethyl)propan-1-amine as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(pyridin-3-ylmethyl)propan-1-amine (CAS: 19730-13-3) is a strategic heterocyclic building block utilized in the synthesis of pharmaceutical agents and agrochemicals. Structurally comprising a 3-substituted pyridine ring linked to a propyl chain via a secondary amine, it serves as a versatile bifunctional linker . The pyridine moiety acts as a hydrogen bond acceptor and π-stacking element, while the secondary amine offers a highly nucleophilic handle for divergent functionalization (acylation, alkylation, sulfonylation). This guide details its chemical profile, validated synthesis protocols, and application in medicinal chemistry.[1][2][3][4]

Chemical Profile & Physicochemical Properties[2][5][6][7][8][9][10][11]

This compound is amphiphilic, possessing both a basic amine center and a heteroaromatic ring.

PropertyDataNote
IUPAC Name This compoundAlso known as 3-[(propylamino)methyl]pyridine
CAS Number 19730-13-3 (Free Base)117122-72-2 (HCl Salt)Verify salt form before use in stoichiometry
Molecular Formula C

H

N

Molecular Weight 150.22 g/mol
Physical State Clear to pale yellow liquidHygroscopic; absorbs CO

from air
Boiling Point ~110–115 °C (at 10 mmHg)Estimated based on homologs
pKa (Calc) ~8.8 (Secondary Amine)~3.2 (Pyridine N)Amine is the primary basic site
logP (Calc) ~1.2Moderate lipophilicity

Synthetic Pathways[2]

The most robust route to this compound is Reductive Amination . This method avoids the over-alkylation issues common with direct alkylation of amines.[5]

Synthesis Workflow (Graphviz)

Synthesis_Workflow Aldehyde 3-Pyridinecarboxaldehyde (Nicotinaldehyde) Imine Intermediate Imine (Schiff Base) Aldehyde->Imine MeOH, 25°C Dehydration Amine Propan-1-amine (n-Propylamine) Amine->Imine Product N-(pyridin-3-ylmethyl) propan-1-amine Imine->Product NaBH4 or NaBH(OAc)3 Reduction

Caption: One-pot reductive amination workflow ensuring mono-alkylation selectivity.

Validated Experimental Protocol: Reductive Amination

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 3-Pyridinecarboxaldehyde (Nicotinaldehyde): 1.07 g (10 mmol)

  • Propan-1-amine: 0.59 g (10 mmol)

  • Sodium Borohydride (NaBH

    
    ): 0.57 g (15 mmol)
    
  • Methanol (anhydrous): 30 mL

Step-by-Step Procedure:

  • Imine Formation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol.

  • Amine Addition: Add propan-1-amine (1.0 eq) dropwise. Note: The reaction is slightly exothermic. Stir at room temperature for 2 hours. Monitor by TLC or LCMS for the disappearance of the aldehyde.

  • Reduction: Cool the solution to 0°C (ice bath). Add NaBH

    
     (1.5 eq) in small portions over 20 minutes to manage hydrogen gas evolution.
    
  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Quench by adding water (10 mL) and adjust pH to ~2 with 1N HCl to decompose excess borohydride.

  • Extraction: Basify the aqueous layer to pH >12 using 2N NaOH. Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. If necessary, purify via Kugelrohr distillation or flash chromatography (DCM/MeOH/NH
    
    
    OH).

Scientific Rationale:

  • Step 1: Pre-forming the imine ensures that the reducing agent acts on the C=N bond rather than the aldehyde C=O, maximizing yield.

  • Step 5: The product is a base. Acidic quench traps it in the aqueous phase, allowing removal of non-basic impurities. Basification releases the free amine for extraction.

Reactivity & Functionalization Strategies

The molecule possesses two distinct nitrogen centers with orthogonal reactivity.

Orthogonal Reactivity Map

Reactivity_Map Core N-(pyridin-3-ylmethyl) propan-1-amine SecAmine Secondary Amine (High Nucleophilicity) Core->SecAmine Pyridine Pyridine Ring (Low Nucleophilicity) Core->Pyridine Amide Amide Formation (R-COCl / HATU) SecAmine->Amide Urea Urea/Carbamate (Isocyanates/Chloroformates) SecAmine->Urea Buchwald N-Arylation (Pd-Catalysis) SecAmine->Buchwald NOxide N-Oxidation (mCPBA) Pyridine->NOxide Salt Salt Formation (HCl/TFA) Pyridine->Salt

Caption: Divergent synthesis pathways utilizing the secondary amine and pyridine ring.

Key Transformations
  • Amide Coupling: The secondary amine reacts rapidly with acid chlorides or carboxylic acids (with coupling agents like HATU/EDC) to form tertiary amides. This is the primary method for attaching this building block to drug scaffolds.

  • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common motif in GPCR ligands to control solubility and metabolic stability.

  • N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination can couple the secondary amine to aryl halides, creating bi-aryl amine structures often found in kinase inhibitors.

Medicinal Chemistry Applications

Pharmacophore Features[2][9][11]
  • Pyridine Ring: Acts as a bioisostere for phenyl rings but with improved water solubility and hydrogen bond accepting capability (interaction with Ser/Thr/Tyr residues in protein pockets).

  • Propyl Group: Provides a defined hydrophobic vector. Unlike a methyl group (too small) or a benzyl group (too bulky/rigid), the propyl chain offers conformational flexibility to fill hydrophobic pockets without incurring high steric penalties.

  • Secondary Amine: Ionizable at physiological pH (pKa ~8.8), improving solubility and often forming salt bridges with Asp/Glu residues in the target protein.

Application Areas
  • Kinase Inhibitors: The pyridine moiety is a classic "hinge binder."[6] The propyl-amine chain extends into the solvent-exposed region or the ribose-binding pocket, modifying potency and selectivity.

  • GPCR Ligands: Used as a linker in histamine or dopamine receptor antagonists where a basic center separated from an aromatic ring is critical for binding.

  • Agrochemicals: Pyridine-based amines are precursors to neonicotinoid-like insecticides and herbicides.

Handling & Stability

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The free base is sensitive to oxidation and CO

    
     absorption (carbamate formation).
    
  • Hazards: Corrosive and Irritant.[7][6] Causes skin burns and eye damage.[7] Wear full PPE (gloves, goggles, face shield) during handling.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and acid anhydrides (unless reaction is intended).

References

  • Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • ChemicalBook. "this compound CAS Data." Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12352116 (Related Isopropyl isomer for property comparison)." Link

Sources

Technical Evaluation: Preliminary Cytotoxicity Screening of N-(pyridin-3-ylmethyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the validation protocol for the preliminary cytotoxicity screening of N-(pyridin-3-ylmethyl)propan-1-amine (CAS: 19730-13-3). As a secondary amine featuring a pyridine scaffold, this compound represents a critical building block in medicinal chemistry, particularly for kinase inhibitors and ligand synthesis. However, its structural properties—specifically the basicity of the secondary amine and the metabolic potential of the pyridine ring—necessitate a rigorous toxicological assessment prior to downstream application.

This document moves beyond generic screening advice, providing a targeted methodology compliant with ISO 10993-5 standards and aligned with the NCATS Assay Guidance Manual .

Part 1: Chemical Context & Toxicophore Analysis[1]

Before initiating wet-lab protocols, researchers must understand the physicochemical properties driving potential toxicity.

Structural Characterization[1][2]
  • IUPAC Name: this compound

  • Molecular Formula: C9H14N2[1][2][3]

  • Molecular Weight: 150.22 g/mol [3]

  • Key Functional Groups:

    • Pyridine Ring (C5H4N-): A heteroaromatic system prone to N-oxidation by cytochrome P450 enzymes (CYP450), potentially generating reactive metabolites.[1]

    • Secondary Amine (-NH-): A basic center (pKa ~10.0–10.5). At physiological pH (7.4), this amine will be predominantly protonated (

      
      ), affecting membrane permeability and lysosomal trapping (lysosomotropism).
      
Anticipated Toxicity Mechanisms[1]
  • Lysosomal Sequestration: Due to the "ion trapping" effect, the protonated amine may accumulate in acidic lysosomes, potentially causing lysosomal swelling and vacuolization (phospholipidosis).

  • Mitochondrial Uncoupling: Pyridine derivatives can interfere with the electron transport chain, making mitochondrial-specific assays (like MTT/MTS) critical for initial screening.

  • Oxidative Stress: Metabolic activation of the pyridine ring can generate reactive oxygen species (ROS), leading to lipid peroxidation.

Part 2: Experimental Design Strategy

Cell Line Selection

To ensure a robust safety profile, a dual-cell line strategy is recommended:

Cell LineTissue OriginRationale for Selection
HepG2 Human LiverMetabolic Competence: Expresses CYP450 enzymes necessary to evaluate if the pyridine metabolite is more toxic than the parent compound.[1]
HEK293 Human KidneyGeneral Toxicity: A standard, robust cell line for establishing baseline cytotoxicity (high reproducibility).
Assay Selection Matrix

We utilize a multiplexed approach to distinguish between metabolic inhibition and membrane rupture.

  • Primary Assay (Metabolic): MTT Assay . Measures NAD(P)H-dependent cellular oxidoreductase enzyme activity.

  • Secondary Assay (Membrane Integrity): LDH Release Assay . Measures Lactate Dehydrogenase leakage into the medium, indicating necrosis/membrane damage.

Part 3: Screening Workflow & Visualization

The following diagram details the precise workflow for evaluating this compound, from stock preparation to data acquisition.

CytotoxicityWorkflow Stock Stock Prep (DMSO, 100 mM) Dilution Serial Dilution (1:2 or 1:3 in Media) Stock->Dilution Maintain <0.5% DMSO Exposure Compound Exposure (24h - 72h) Dilution->Exposure Dosing Seeding Cell Seeding (HepG2/HEK293) Seeding->Exposure Adherence (24h) MTT_Add MTT Reagent Addition Exposure->MTT_Add Post-Incubation Solubilization Formazan Solubilization MTT_Add->Solubilization 4h @ 37°C Readout Absorbance (570 nm) Solubilization->Readout Quantify

Figure 1: Step-by-step cytotoxicity screening workflow optimized for secondary amine derivatives.

Part 4: Detailed Experimental Protocols

Stock Solution Preparation

The lipophilicity of the propyl chain combined with the polar pyridine ring suggests moderate solubility.

  • Solvent: Dissolve the compound in DMSO (Dimethyl Sulfoxide) to create a 100 mM stock .

    • Note: Avoid water/PBS for the master stock to prevent hydrolysis or pH shifts due to the basic amine.

  • Sterilization: Filter through a 0.22 µm PTFE filter (nylon filters may bind amines).

  • Storage: Aliquot into amber glass vials (pyridine is light-sensitive) and store at -20°C.

MTT Assay Protocol (Standardized to ISO 10993-5)

This protocol is self-validating through the use of positive and negative controls.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

  • Solubilization Buffer: DMSO or acidified isopropanol (0.04 N HCl in isopropanol).

Step-by-Step Methodology:

  • Seeding: Plate cells (HepG2 or HEK293) at

    
     to 
    
    
    
    cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
  • Dosing:

    • Prepare serial dilutions of this compound in culture media.

    • Range: 0.1 µM to 100 µM (8-point dose-response).

    • Vehicle Control: Media + DMSO (matched to the highest concentration used in treatment, typically 0.5%).

    • Positive Control: 10% DMSO or Triton X-100 (induces 100% cell death).

  • Incubation: Expose cells for 24 hours (acute) and 72 hours (chronic) at 37°C, 5% CO2.

  • MTT Addition: Aspirate media carefully (or leave if using non-aspiration method). Add 10 µL of MTT stock to 100 µL media.

  • Reduction: Incubate for 3–4 hours. Viable mitochondria will reduce yellow MTT to purple formazan crystals.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm (reference wavelength 630 nm).

Mechanism of Action Visualization

Understanding the biochemical basis of the assay is crucial for interpreting false positives (e.g., if the compound directly reduces MTT).

MTT_Mechanism Compound N-(pyridin-3-ylmethyl) propan-1-amine Cell Viable Cell Compound->Cell Diffusion/Transport Mito Mitochondrial Reductase Cell->Mito Metabolic Activity Formazan Formazan (Purple) Crystals Mito->Formazan Reduction (NADH dependent) MTT MTT (Yellow) Tetrazolium MTT->Mito Substrate

Figure 2: Biological mechanism of the MTT assay. Inhibition of reductase activity indicates cytotoxicity.

Part 5: Data Analysis & Interpretation[1]

Quantitative Metrics

Raw absorbance data must be normalized to controls to calculate % Viability:



IC50 Determination

Fit the dose-response data to a 4-parameter logistic (4PL) regression model :



  • Interpretation:

    • IC50 < 10 µM: Highly Cytotoxic (Potential lead optimization issue).

    • IC50 10–100 µM: Moderately Cytotoxic.

    • IC50 > 100 µM: Low Cytotoxicity (Generally acceptable for building blocks).

Quality Control (Z-Factor)

To validate the assay run, calculate the Z-factor.[1] A value 0.5 < Z < 1.0 indicates an excellent assay.

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[4] International Organization for Standardization. Link

  • Riss, T.L., et al. (2013). Cell Viability Assays.[5][6][7][8][9][10] In: Markossian S, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • PubChem. this compound (Compound).[1] National Library of Medicine. Link

  • Fotakis, G., & Timbrell, J.A. (2006). In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Link

Sources

The Pyridine Paradigm: Advanced Strategies for Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring is not merely a structural component; it is a privileged scaffold . Analysis of FDA approvals from 2014–2023 reveals that pyridine-containing heterocycles dominate small molecule drug discovery, appearing in 54 approved drugs (approx. 33% of which are antineoplastics) [1].[1][2][3][4]

For the drug discovery scientist, the pyridine moiety offers a distinct advantage over its carbocyclic analog, benzene. It serves as a metabolic "handle," modulating lipophilicity (


) and aqueous solubility while acting as a hydrogen bond acceptor. However, the electron-deficient nature of the pyridine ring renders traditional electrophilic aromatic substitution (

) difficult, often forcing chemists into harsh conditions or long linear sequences.

This guide moves beyond textbook chemistry, focusing on C–H activation and late-stage functionalization (LSF) —methodologies that allow for the rapid diversification of pyridine cores without de novo synthesis.

Strategic Design: Bioisosterism & Physicochemical Tuning

The decision to incorporate a pyridine ring is rarely random. It is a calculated bioisosteric replacement for a phenyl ring or an amide bond.

The Solubility/Permeability Trade-off

Replacing a phenyl ring with pyridine typically lowers


 by approximately 0.5–1.0 units, enhancing water solubility. However, the position of the nitrogen atom is critical.
  • 2-Pyridyl: Often introduces a metabolic soft spot (oxidation to N-oxide).

  • 3-Pyridyl: Generally more metabolically stable; mimics the geometry of a meta-substituted benzene.

  • 4-Pyridyl: Maximizes basicity (

    
    ), potentially aiding solubility via protonation at physiological pH.
    
Visualization: The Scaffold Hopping Workflow

The following diagram illustrates the decision matrix for scaffold hopping from a lead phenyl compound to a pyridine analog.

ScaffoldHopping Lead Phenyl-Based Lead (High LogP, Low Sol) Design In Silico Design (Bioisosteric Replacement) Lead->Design Identify Liability Profile Physicochemical Profiling (pKa, LogD, PSA) Design->Profile Compute Properties Profile->Design Optimization Loop SynSelect Synthesis Strategy Selection Profile->SynSelect Valid Profile?

Figure 1: Iterative workflow for bioisosteric replacement of phenyl rings with pyridine scaffolds.

Advanced Synthetic Methodologies[5]

Traditional methods like the Chichibabin reaction or Hantzsch synthesis are often unsuitable for complex, functionalized intermediates. Modern discovery relies on Transition Metal-Catalyzed C–H Activation and Radical Minisci Reactions .

Iridium-Catalyzed C–H Borylation

For regioselective functionalization, Ir-catalyzed borylation is superior to lithiation. Lithiation requires directing groups and cryogenic temperatures. Ir-catalysis is sterically governed , typically installing boronates at the 3-, 4-, or 5-positions, avoiding the sterically hindered 2-position adjacent to the nitrogen lone pair [2].

The Minisci Reaction (Radical Alkylation)

The Minisci reaction allows for the direct alkylation of electron-deficient heterocycles using carbon-centered radicals.[5] It is the gold standard for Late-Stage Functionalization (LSF) .

  • Mechanism: Nucleophilic radical attack on the protonated (activated) pyridine.

  • Selectivity: Favors the C2 and C4 positions (most electron-deficient).

  • Modern Twist: Recent advances utilize alkyltrifluoroborates or carboxylic acids with persulfate oxidants or photoredox catalysis to generate radicals under mild conditions [3].

MinisciMechanism Pyridine Pyridine Substrate Protonated Protonated Pyridine (Activated) Pyridine->Protonated + H+ Intermediate Radical Cation Intermediate Protonated->Intermediate + R• (Attack at C2) Radical Alkyl Radical (R•) Radical->Intermediate Product 2-Alkyl Pyridine Intermediate->Product - H• (Oxidation)

Figure 2: Mechanistic pathway of the Minisci alkylation showing radical addition to the activated core.

Experimental Protocols

The following protocols are designed for robustness and reproducibility in a medicinal chemistry setting.

Protocol A: Regioselective Ir-Catalyzed C–H Borylation

Target: Functionalization of sterically accessible C–H bonds (typically meta/para). Source Grounding: Based on methodologies developed by Hartwig, Miyaura, and recent optimizations for fluorinated pyridines [4].

Reagents:

  • Substrate: Substituted Pyridine (1.0 mmol)

  • Catalyst:

    
     (1 mol%, 6.6 mg)[6]
    
  • Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbbpy) (2 mol%, 5.4 mg)[6]

  • Boron Source: Bis(pinacolato)diboron (

    
    ) or Pinacolborane (HBPin) (1.5 equiv)
    
  • Solvent: None (Neat) or Octane (if solid)

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a glovebox or under strictly inert

    
     atmosphere, weigh 
    
    
    
    and dtbbpy into a reaction vial.
    • Why: The active catalytic species is sensitive to oxygen. Pre-complexation ensures consistent activity.

  • Addition: Add the pyridine substrate and HBPin (or

    
    ).
    
  • Reaction: Seal the vial and heat to 80°C for 4–16 hours.

    • Monitoring: Monitor by GC-MS.[6] Look for the disappearance of the starting material peak and appearance of the M+126 peak (pinacol ester).

  • Workup: Cool to room temperature. Dilute with DCM and pass through a short pad of silica/Celite to remove the catalyst.

  • Purification: Concentrate in vacuo. The resulting pinacol boronate is often stable enough for direct use in Suzuki couplings. If purification is needed, rapid flash chromatography (Hexane/EtOAc) is recommended, though some pyridyl boronates are prone to protodeborylation on silica.

Protocol B: Silver-Catalyzed Minisci Decarboxylative Alkylation

Target: C2-alkylation of pyridine using carboxylic acids. Source Grounding: Adapted from classic Minisci protocols and recent improvements for functional group tolerance [5].

Reagents:

  • Substrate: Pyridine derivative (0.5 mmol)

  • Radical Precursor: Alkyl Carboxylic Acid (2.0 equiv)

  • Catalyst:

    
     (0.2 equiv)
    
  • Oxidant:

    
     (2.0 equiv)
    
  • Acid: TFA (1.0 equiv) - Crucial for activating the pyridine ring.

  • Solvent: DCM/Water (biphasic) or

    
    .
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the pyridine substrate and carboxylic acid in a biphasic mixture of DCM (2 mL) and Water (2 mL). Add TFA.

  • Radical Generation: Add

    
     and Ammonium Persulfate.
    
  • Reaction: Stir vigorously at 40–50°C .

    • Mechanism Note: The ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
       is oxidized to 
      
      
      
      by persulfate.
      
      
      oxidatively decarboxylates the acid to generate the alkyl radical.
  • Quench: Basify carefully with sat.

    
     to neutralize the TFA.
    
  • Extraction: Extract with DCM (3x). Dry over

    
    .
    
  • Purification: Isolate via standard flash chromatography.

Data Presentation: Method Comparison

FeatureS_NAr / CondensationIr-Catalyzed BorylationMinisci Radical Alkylation
Primary Regioselectivity Ortho/Para (Leaving group dependent)Meta/Para (Steric dependent)Ortho/Para (Electronic dependent)
Substrate Requirement Requires Halogen/LGNative C–H BondNative C–H Bond
Functional Group Tolerance Low (Nucleophiles interfere)High (Compatible with esters, halides)Moderate (Sensitive to oxidants)
Atom Economy Low (Stoichiometric waste)HighModerate (Decarboxylation loss)
Strategic Use Early-stage building block synthesisLate-stage diversification (LSF)Rapid SAR exploration (LSF)

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs. RSC Medicinal Chemistry. (2024). Link

  • Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega. (2022). Link

  • Recent Advances in Minisci-Type Reactions. Apollo - University of Cambridge Repository. (2019). Link

  • Iridium-catalyzed C-H borylation of pyridines. Organic & Biomolecular Chemistry. (2014). Link

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. (2021). Link[7]

Sources

Methodological & Application

application of N-(pyridin-3-ylmethyl)propan-1-amine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Integration of N-(pyridin-3-ylmethyl)propan-1-amine in Kinase Inhibitor Design

Executive Summary & Rational Design

The secondary amine This compound (CAS: 19730-13-3) represents a high-value pharmacophore in the synthesis of ATP-competitive kinase inhibitors. Unlike rigid aniline-based inhibitors (e.g., Gefitinib), this 3-picolylamine derivative introduces a flexible methylene bridge and a propyl tail, offering three critical advantages in Structure-Activity Relationship (SAR) optimization:

  • Solubility & Physicochemical Tuning: The pyridine nitrogen (pKa ~5.2) acts as a weak base and hydrogen bond acceptor, significantly improving aqueous solubility compared to phenyl analogs—a critical parameter for oral bioavailability (Lipinski’s Rule of 5).

  • Solvent Front Targeting: In the ATP-binding pocket, the propyl chain often directs the pyridine ring toward the solvent-exposed region (the "sugar pocket" or "ribose pocket"), where it can form water-mediated hydrogen bonds or electrostatic interactions with residues like Aspartate or Glutamate (e.g., Asp128/Glu171 in PIM kinases).

  • Scaffold Hopping: It serves as a versatile nucleophile for displacing halogens on core scaffolds (pyrimidines, quinazolines, purines) via SNAr mechanisms, allowing rapid library generation.

Strategic Application in Kinase Inhibitor Synthesis

This moiety is predominantly employed in the Late-Stage Diversification of kinase inhibitor cores. The following sections detail the specific protocols for coupling this amine to a 2,4-dichloropyrimidine core—a classic scaffold for CDK, EGFR, and ROCK inhibitors.

Mechanism of Action (Chemical):

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr). The aliphatic amine of this compound is significantly more nucleophilic than aromatic amines, allowing for selective substitution at the C4-position of pyrimidines under mild conditions, or C2 under forcing conditions.

DOT Diagram: Reaction Workflow & Binding Logic

KinaseSynthesis Core Dichloropyrimidine (Scaffold Core) Inter Intermediate Complex (Meisenheimer) Core->Inter + Amine (S_NAr, Base) Amine N-(pyridin-3-ylmethyl) propan-1-amine Amine->Inter Product 4-Substituted Kinase Inhibitor Inter->Product - HCl (rearomatization) Binding ATP Pocket Binding: Pyridine -> Solvent Front Propyl -> Ribose Region Product->Binding Bioactivity

Figure 1: Logical workflow for SNAr coupling and subsequent biological interaction mode.

Detailed Experimental Protocols

Protocol A: Regioselective SNAr Coupling (C4-Substitution)

Objective: To introduce the this compound motif onto a 2,4-dichloropyrimidine core.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • This compound (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq) or Triethylamine (TEA)

  • Solvent: n-Butanol (n-BuOH) or Isopropanol (IPA)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 mmol) in n-BuOH (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C (ice bath). Add DIPEA (2.5 mmol) dropwise to scavenge the HCl generated.

  • Nucleophilic Attack: Slowly add this compound (1.1 mmol) diluted in 1 mL n-BuOH.

    • Expert Insight: Adding the amine at 0°C favors substitution at the more electrophilic C4 position over C2 due to steric hindrance and electronic effects.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. If monitoring by TLC/LC-MS shows incomplete conversion, heat to 60°C for 1 hour.

  • Validation Point: LC-MS should show a mass peak corresponding to [M+H]+ = Core + Amine - HCl.

  • Workup: Remove solvent under reduced pressure. Resuspend residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCO3 (2x) and Brine (1x).

    • Critical Note: Do not use acidic washes (e.g., 1M HCl), as the pyridine moiety (pKa ~5.2) will protonate and extract the product into the aqueous layer.

  • Purification: Flash column chromatography (DCM:MeOH gradient, 0-10%).

Protocol B: Reductive Amination (Alternative Route)

Objective: Coupling via an aldehyde-containing scaffold (e.g., 3-formyl-indazole).

Reagents:

  • Scaffold-Aldehyde (1.0 eq)

  • This compound (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Methodology:

  • Mix aldehyde and amine in DCE at RT for 30 mins to form the imine intermediate.

  • Add STAB in one portion.

  • Stir at RT for 4-16 hours.

  • Quench with saturated NaHCO3 and extract with DCM.

Quantitative Data & Physicochemical Profile

The following table summarizes the impact of incorporating the this compound moiety versus a standard benzylamine analog.

ParameterBenzyl-propyl-amine AnalogPyridine-3-ylmethyl-propyl-amine Analog Impact on Drug Design
LogP (Lipophilicity) ~3.5 (High)~2.1 (Moderate) Improved oral bioavailability; reduced non-specific binding.
pKa (Conjugate Acid) ~9.5 (Amine only)~5.2 (Pyridine) & ~9.8 (Amine) Pyridine remains uncharged at physiological pH (7.4), aiding membrane permeability.
H-Bond Acceptors 12 Additional interaction point for active site residues (e.g., Lys, Arg).
Solubility (pH 7.4) Low (< 10 µM)Moderate (> 50 µM) Enhanced formulation potential.

Troubleshooting & Expert Tips

  • Regioselectivity Issues: If you observe a mixture of C2 and C4 isomers during SNAr, lower the reaction temperature to -10°C and use a non-polar solvent like DCM instead of alcohols to destabilize the transition state for the C2 attack.

  • Purification Challenges: The basicity of the secondary amine and pyridine can cause tailing on silica gel.

    • Solution: Pre-treat the silica column with 1% Triethylamine in Hexanes, or use DCM:MeOH:NH4OH (90:9:1) as the eluent.

  • Storage: The free amine absorbs CO2 from the air. Store under nitrogen or argon at 4°C.

References

  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives. Source: National Institutes of Health (PubMed) URL:[Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors. Source: Royal Society of Chemistry (RSC Advances) URL:[Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity. Source: NIH / PubMed Central URL:[Link]

  • Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Process Development Guide: Scalable Synthesis of N-(pyridin-3-ylmethyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, scalable synthesis of N-(pyridin-3-ylmethyl)propan-1-amine (CAS: 30529-87-0). While direct alkylation of amines is theoretically possible, it is operationally unfit for scale-up due to uncontrolled poly-alkylation. This guide utilizes a stepwise reductive amination strategy.

We prioritize the Imine Formation


 Borohydride Reduction  route. This method offers the highest chemically specificity, minimizing the formation of the tertiary amine impurity (N,N-bis(pyridin-3-ylmethyl)propan-1-amine) which is difficult to separate on a large scale.

Strategic Route Selection

The Challenge: Selectivity

The synthesis of secondary amines from primary amines often suffers from "over-alkylation."

  • Route A (Direct Alkylation): Reacting 3-(chloromethyl)pyridine with propan-1-amine.

    • Verdict:REJECTED . The product is more nucleophilic than the starting material, leading to significant tertiary amine byproducts and quaternary salts.

  • Route B (Reductive Amination - One Pot): Mixing aldehyde, amine, and reductant simultaneously.[1][2]

    • Verdict:RISKY . Competition between the aldehyde and the imine for the reductant can lead to alcohol byproducts (reduction of aldehyde) or dialkylation.

  • Route C (Stepwise Reductive Amination - Recommended):

    • Verdict:SELECTED . Pre-forming the imine shifts the equilibrium completely before the reducing agent is introduced. This is the industry standard for purity.

Reaction Mechanism & Pathway

The reaction proceeds via the formation of a Schiff base (imine), followed by irreversible hydride transfer.

ReactionPathway cluster_0 Step 1: Equilibrium Control cluster_1 Step 2: Irreversible Reduction Aldehyde 3-Pyridinecarboxaldehyde Imine Intermediate Imine (Schiff Base) Aldehyde->Imine Condensation (-H2O) Amine Propan-1-amine Amine->Imine Condensation (-H2O) Water H2O (Byproduct) Imine->Water Product Target Secondary Amine This compound Imine->Product Reduction (Hydride Transfer) NaBH4 NaBH4 (Reductant) NaBH4->Product

Figure 1: Stepwise reaction pathway ensuring mono-alkylation selectivity.

Experimental Protocol (Kilo-Lab Scale)

Scale: 1.0 Mole (approx. 150g output) Target Purity: >98% (HPLC/GC)

Reagents & Materials
ReagentMW ( g/mol )Equiv.Mass/VolRole
3-Pyridinecarboxaldehyde 107.111.0107.1 gLimiting Reagent
Propan-1-amine 59.111.165.0 g (~90 mL)Nucleophile
Methanol (anhydrous) --1.0 LSolvent
Sodium Borohydride (NaBH4) 37.830.6*22.7 gReductant
Acetic Acid (Glacial) 60.05Cat.5 mLCatalyst (Optional)

*Note: 0.6 equivalents of NaBH4 provides 2.4 hydrides per mole of imine, ensuring complete reduction.

Step-by-Step Procedure
Phase 1: Imine Formation (The "Schiff Base")
  • Setup: Equip a 3-neck 2L round-bottom flask with a mechanical stirrer, internal thermometer, and an addition funnel. Flush with Nitrogen (

    
    ).
    
  • Solvent Charge: Add Methanol (800 mL) and 3-Pyridinecarboxaldehyde (107.1 g) .

  • Amine Addition: Cool the solution to 10-15°C. Add Propan-1-amine (65.0 g) dropwise via the addition funnel over 30 minutes.

    • Expert Insight: The reaction is slightly exothermic. Keep

      
       to prevent amine volatilization.
      
  • Equilibration: Allow the mixture to stir at Room Temperature (20-25°C) for 2 to 4 hours.

    • Validation: Monitor by TLC or HPLC. The aldehyde peak should disappear, replaced by the less polar imine.

Phase 2: Reduction[3][4]
  • Cooling: Cool the reaction mixture to 0°C using an ice/salt bath.

  • Reductant Addition: Add Sodium Borohydride (22.7 g) portion-wise (solids) or as a solution (stabilized in dilute NaOH) over 45 minutes.

    • Critical Safety: Vigorous evolution of

      
       gas will occur. Ensure reactor is vented to a scrubber or fume hood exhaust. Do not seal the vessel.
      
    • Temperature Control: Maintain internal temperature

      
      . Higher temperatures promote side reactions.
      
  • Completion: Remove cooling bath and stir at Room Temperature for 12 hours (overnight).

Phase 3: Workup & Purification (Self-Validating System)

This workup utilizes the basicity of the product to separate it from non-basic impurities (neutral organics) and boron salts.

WorkupFlow ReactionMix Crude Reaction Mixture (MeOH, Product, Boron salts) Quench 1. Quench with H2O 2. Evaporate MeOH (Rotovap) ReactionMix->Quench Acidify Acidify with 2M HCl to pH < 2 Quench->Acidify Wash Wash with DCM (Dichloromethane) Acidify->Wash AqueousLayer Aqueous Layer (Acidic) Contains: Product Salt (R2NH2+) Wash->AqueousLayer Target in Water OrganicWaste Organic Layer (DCM) Contains: Neutrals, Unreacted Aldehyde Wash->OrganicWaste Discard Basify Basify with 6M NaOH to pH > 12 AqueousLayer->Basify Extract Extract with DCM (3x) Basify->Extract FinalOrganic Combined Organic Layer Contains: Free Base Product Extract->FinalOrganic Target in DCM FinalAqueous Aqueous Waste Contains: Boron salts, NaCl Extract->FinalAqueous Discard Dry Dry (Na2SO4) & Concentrate FinalOrganic->Dry Product Final Product Oil This compound Dry->Product

Figure 2: Acid-Base extraction logic ensuring removal of neutral impurities.

  • Quench: Slowly add Water (200 mL) to quench excess borohydride.

  • Concentration: Remove Methanol under reduced pressure (Rotovap).

  • Acidification: Add 2M HCl until pH < 2. This protonates the pyridine and the amine, forcing them into the aqueous layer.

  • Wash: Extract the aqueous layer with Dichloromethane (DCM, 2 x 100 mL) .

    • Why? This removes any unreacted aldehyde or neutral organic impurities. Discard these organics.

  • Basification: Cool the aqueous layer and slowly add 6M NaOH until pH > 12. The solution will become cloudy as the free amine oils out.

  • Extraction: Extract the basic aqueous mixture with DCM (3 x 200 mL) .

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate to yield the pale yellow oil.
    

Analytical Specifications

TestMethodAcceptance Criteria
Identity 1H NMR (CDCl3)Diagnostic signals: Pyridine protons (8.5-7.2 ppm), Singlet

bridge (~3.8 ppm), Propyl chain triplets/multiplets.
Purity HPLC (C18, ACN/H2O)> 98.0% Area
Residual Solvent GC-HeadspaceMeOH < 3000 ppm, DCM < 600 ppm
Appearance VisualClear, pale yellow to colorless oil

Key NMR Diagnostic (CDCl3):

  • 
     8.55 (d, 1H, Py-H), 8.50 (dd, 1H, Py-H), 7.65 (dt, 1H, Py-H), 7.25 (m, 1H, Py-H).
    
  • 
     3.80 (s, 2H, Ar-CH2-N ). This singlet confirms the secondary amine structure.
    
  • 
     2.60 (t, 2H, N-CH2-CH2), 1.55 (m, 2H), 0.92 (t, 3H).
    

Process Safety & Troubleshooting

Hazard Management[5]
  • 3-Pyridinecarboxaldehyde: Oxidizes rapidly in air to nicotinic acid. Store under Nitrogen/Argon. If the starting material is yellow/brown solids, purify via distillation before use.

  • Sodium Borohydride: Reacts with water/acid to release flammable Hydrogen gas. NEVER add acid directly to the reaction mixture before quenching the hydride.

  • Propylamine: Highly volatile (BP ~48°C). Use efficient condensers and keep reaction temperature low during addition.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete Imine FormationEnsure 2-4h stir time before adding NaBH4. Add molecular sieves to Step 1 to drive equilibrium.
Tertiary Amine Impurity Excess Aldehyde / High TempMaintain strict stoichiometry (1:1.1). Keep temp < 10°C during reduction.
Emulsion during Workup Boron saltsAdd saturated Rochelle's Salt (Potassium Sodium Tartrate) solution during the quench to solubilize boron complexes.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.

    • Core Reference: Establishes the efficacy of borohydride reductions and the stepwise vs.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Baxter, E. W. , & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents. Organic Reactions.

    • Review: Comprehensive review of reagents, confirming NaBH4 suitability for secondary amine synthesis.

Sources

derivatization of the primary amine in N-(pyridin-3-ylmethyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of N-(pyridin-3-ylmethyl)propan-1-amine

Part 1: Structural Analysis & Chemical Logic

Critical Structural Correction

Before proceeding with derivatization, it is imperative to address the chemical classification of the starting material to ensure stoichiometric accuracy.

  • Target Molecule: this compound[1][2]

  • CAS: 306935-16-0 (or related analogs)[2]

  • Functional Group Status: The molecule contains a secondary amine (

    
    ), not a primary amine.[2] The nitrogen atom is flanked by a propyl group and a (pyridin-3-yl)methyl group.[1][2]
    
  • Implication: While the user request refers to a "primary amine," the protocols below are engineered for the secondary amine core. This amine is the primary nucleophilic handle. The pyridine nitrogen is tertiary and significantly less nucleophilic (

    
     hybridized) but acts as a base.
    
Reactivity Profile

Successful derivatization relies on exploiting the


 differential between the two nitrogen species.
Functional GroupApprox.

(Conjugate Acid)
NucleophilicityRole in Synthesis
Alkyl Amine (Secondary) ~9.8 – 10.5HighTarget Nucleophile
Pyridine Nitrogen ~5.2LowProton Scavenger / Trap

Strategic Insight: Reactions must be conducted at a pH (or basicity) where the alkyl amine is deprotonated (neutral) and nucleophilic, while avoiding conditions where the pyridine ring interferes by forming N-acyl pyridinium salts (which are unstable intermediates).

Part 2: Decision Tree & Workflow

The following flowchart illustrates the decision logic for derivatizing this compound based on the desired pharmacological or chemical outcome.

Derivatization_Workflow Start Start: this compound Decision Select Target Moiety Start->Decision Amide Amide (Drug Linker/Stability) Decision->Amide Sulfonamide Sulfonamide (Solubility/Bioactivity) Decision->Sulfonamide Urea Urea (H-Bond Donor) Decision->Urea Tertiary Tertiary Amine (Reductive Amination) Decision->Tertiary Reagent_Amide Reagents: Carboxylic Acid + HATU/DIPEA Amide->Reagent_Amide Reagent_Sulf Reagents: Sulfonyl Chloride + TEA Sulfonamide->Reagent_Sulf Reagent_Urea Reagents: Isocyanate + DCM Urea->Reagent_Urea

Figure 1: Strategic decision tree for the derivatization of the secondary amine core.[2]

Part 3: Experimental Protocols

Protocol A: Amide Coupling (Acylation)

Best for: Creating stable drug-like linkers using carboxylic acids.[2]

Rationale: Secondary amines are more sterically hindered than primary amines.[2] We utilize HATU , a high-efficiency coupling reagent that minimizes racemization and accelerates reactivity via the 7-azabenzotriazole active ester.[2]

Materials:

  • Substrate: this compound (1.0 eq)[2]

  • Carboxylic Acid (

    
    ) (1.1 eq)[2]
    
  • Coupling Agent: HATU (1.2 eq)[2]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 eq)[2]
    
  • Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (3.0 eq). Stir for 2 minutes.

  • Active Ester Formation: Add HATU (1.2 eq). The solution should turn slightly yellow/orange. Stir for 15 minutes at Room Temperature (RT) to generate the activated OAt ester.

  • Amine Addition: Add this compound (1.0 eq) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for

    
     of product; disappearance of amine mass 150.2 Da).[2]
    
  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[2]

    • Wash 2x with saturated

      
       (removes unreacted acid/HATU byproducts).[2]
      
    • Wash 1x with Brine.[2]

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Urea Synthesis

Best for: Introducing hydrogen bond donors/acceptors for potency enhancement.

Rationale: Isocyanates are highly electrophilic.[2] No coupling reagent is needed.[2] The reaction is driven by the nucleophilicity of the secondary amine.

Materials:

  • Substrate: this compound (1.0 eq)[2]

  • Isocyanate (

    
    ) (1.05 eq)[2]
    
  • Solvent: Anhydrous DCM (Dichloromethane)[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine substrate in anhydrous DCM (0.2 M) under Nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C (ice bath) to control exotherm and prevent bis-addition if the isocyanate is highly reactive.

  • Addition: Add the Isocyanate (1.05 eq) dropwise.[2]

  • Equilibration: Allow to warm to RT and stir for 2 hours.

  • Scavenging (Optional but Recommended): If high-throughput, add a polymer-supported amine resin (e.g., Trisamine) to scavenge excess isocyanate.[2]

  • Isolation: Evaporate solvent. Urea products often precipitate from cold ether/hexanes.[2]

Part 4: Purification & Quality Control

The presence of the pyridine ring creates a specific challenge: "Tailing" or "Streaking" on silica gel due to interaction with acidic silanols.[3]

Chromatography Optimization Table
ComponentStandard ProtocolPyridine-Optimized ProtocolWhy?
Stationary Phase Standard Silica (

)
Amine-Functionalized Silica OR Standard SilicaAmine-silica prevents pyridine binding.[2]
Mobile Phase A DCM or HexanesDCMNon-polar carrier.[2]
Mobile Phase B MeOH or EtOAcMeOH + 1%

(or 2%

)
The base competes for silanol sites, sharpening the peak.
Gradient 0–10% MeOH0–10% (MeOH/NH4OH)Ensures elution without tailing.[2]

QC Criteria:

  • 1H NMR: Diagnostic shift of the methylene protons adjacent to the amine (

    
    ) upon derivatization (typically shifts downfield by 0.5–1.0 ppm upon acylation).[2]
    
  • LC-MS: Confirm purity >95% at 254 nm. Note that the pyridine ring provides strong UV absorbance.

References

  • Structural Data & Properties

    • National Center for Biotechnology Information (2023).[2] PubChem Compound Summary for CID 13557523, 3-(Pyridin-3-yl)propan-1-amine. (Note: Structural analog used for pKa referencing).

    • [2]

  • Amide Coupling Methodologies

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2]

    • [2]

  • Purification of Basic Heterocycles

    • Biotage Application Notes.[2] (2023).[2][4][5] Strategies for Flash Chromatography of Nitrogen Heterocycles.

  • General Reactivity of Amines

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[2] (Chapter 10: Nucleophilic substitution at the carbonyl group).

Sources

Application Note: A Streamlined One-Pot Synthesis of N-(pyridin-3-ylmethyl)propan-1-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of N-(pyridin-3-ylmethyl)propan-1-amine, a valuable secondary amine building block in medicinal chemistry and materials science. The procedure employs a direct, one-pot reductive amination of 3-pyridinecarboxaldehyde with propan-1-amine. Central to this efficient methodology is the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that facilitates the reaction at ambient temperature with high functional group tolerance. We detail the reaction mechanism, provide a step-by-step experimental procedure, purification guidelines, and methods for analytical characterization. This guide is designed for researchers in organic synthesis, drug discovery, and process development, offering a reliable and scalable route to the target compound.

Introduction and Scientific Rationale

The synthesis of N-alkyl pyridinylmethylamines is a cornerstone transformation in the development of novel pharmaceutical agents and functional materials. The pyridine moiety is a privileged scaffold in drug design, and its combination with flexible amine side chains allows for extensive structure-activity relationship (SAR) studies. The target molecule, this compound, serves as a key intermediate for more complex molecular architectures.

The chosen synthetic strategy is a direct reductive amination. This method involves the condensation of an aldehyde (3-pyridinecarboxaldehyde) with a primary amine (propan-1-amine) to form an intermediate iminium ion, which is subsequently reduced in situ to the desired secondary amine.

Causality Behind Experimental Choices:

  • One-Pot Procedure: Combining the imine formation and reduction steps into a single operation enhances efficiency by reducing handling, purification steps, and overall reaction time.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation. Its selection is based on critical mechanistic advantages over other hydrides like sodium borohydride (NaBH₄). NaBH(OAc)₃ is a sterically hindered and electronically attenuated hydride donor, making it a mild reducing agent.[1] Crucially, it reduces the electrophilic iminium ion intermediate at a much faster rate than it reduces the starting aldehyde.[2] This chemoselectivity prevents the competing reaction—the reduction of 3-pyridinecarboxaldehyde to 3-pyridinemethanol—thereby maximizing the yield of the desired amine product.[1][3] The reaction can be performed in a single pot without the need to pre-form and isolate the imine.[1][2]

The overall reaction scheme is presented below:

Scheme 1: Synthesis of this compound Reaction Scheme (Image depicting the reaction of 3-pyridinecarboxaldehyde with propan-1-amine in the presence of NaBH(OAc)₃ to yield this compound)

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )Supplier PurityNotes
3-Pyridinecarboxaldehyde500-22-1107.11≥98%Starting material.
Propan-1-amine107-10-859.11≥99%Nucleophile.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94≥95%Reducing agent. Moisture-sensitive.[4]
Dichloromethane (DCM), Anhydrous75-09-284.93≥99.8%Reaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01N/AAqueous solution for work-up.
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6142.04≥99%Drying agent.
Silica Gel7631-86-960.08230-400 meshFor column chromatography.
Ethyl Acetate, ACS Grade141-78-688.11≥99.5%Eluent for chromatography.
Methanol, ACS Grade67-56-132.04≥99.8%Eluent for chromatography.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon balloon)

  • Syringes and needles

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware and consumables

Detailed Experimental Protocol

Safety Precautions
  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases.[5] It is also a skin and eye irritant. Handle under an inert atmosphere and away from moisture.[4][6]

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated chemical fume hood.

  • Propan-1-amine: Flammable and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Synthetic Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-pyridinecarboxaldehyde (1.00 g, 9.34 mmol, 1.0 equiv.).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM, 30 mL). Add propan-1-amine (0.61 g, 0.77 mL, 10.27 mmol, 1.1 equiv.) to the solution via syringe. Stir the mixture at room temperature for 20 minutes to facilitate imine formation.

  • Addition of Reducing Agent: In a single portion, carefully add sodium triacetoxyborohydride (2.57 g, 12.14 mmol, 1.3 equiv.) to the stirring solution. Note: The addition may be slightly exothermic. The reagent should be handled quickly to minimize exposure to atmospheric moisture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature under an inert atmosphere. Monitor the progress of the reaction by TLC (e.g., 10% Methanol in Ethyl Acetate). The disappearance of the starting aldehyde spot indicates reaction completion. The reaction is typically complete within 3-5 hours.

  • Work-up and Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a 100 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Purification Protocol
  • Chromatography Setup: Prepare a silica gel column using a suitable solvent system (e.g., a slurry packed with 2% methanol in dichloromethane).

  • Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient solvent system, starting with 2% methanol in DCM and gradually increasing to 10% methanol in DCM.

  • Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product (visualized by UV or an appropriate stain like ninhydrin).

  • Final Concentration: Concentrate the pure fractions under reduced pressure to afford this compound as a pale yellow oil.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

SynthesisWorkflow cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Setup (Aldehyde in DCM) AddAmine 2. Add Amine (Imine Formation) Setup->AddAmine AddSTAB 3. Add NaBH(OAc)₃ (Reduction) AddAmine->AddSTAB Monitor 4. Monitor (TLC) AddSTAB->Monitor Quench 5. Quench (aq. NaHCO₃) Monitor->Quench Reaction Complete Extract 6. Extract (DCM) Quench->Extract Dry 7. Dry & Concentrate Extract->Dry Column 8. Column Chromatography Dry->Column Crude Product Analysis 9. Characterization (NMR, MS) Column->Analysis Final Final Analysis->Final Pure Product

Caption: Workflow for the synthesis of this compound.

Expected Results and Characterization

The protocol is expected to provide the target compound in good yield (typically 75-85%) after purification. The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Result
Appearance Pale yellow oil
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
¹H NMR (400 MHz, CDCl₃) δ ~8.5 (m, 2H, pyridine), ~7.6 (d, 1H, pyridine), ~7.2 (m, 1H, pyridine), 3.8 (s, 2H, -CH₂-py), 2.6 (t, 2H, -NH-CH₂-), 1.5 (sext, 2H, -CH₂-CH₂-CH₃), 0.9 (t, 3H, -CH₃), NH proton may be broad.
¹³C NMR (101 MHz, CDCl₃) δ ~149.2, 148.5, 135.5, 135.0, 123.5, 51.5, 51.0, 23.0, 11.5
Mass Spec (ESI+) m/z calculated for C₉H₁₅N₂⁺ [M+H]⁺: 151.12. Found: 151.12.[7]
IR (neat, cm⁻¹) ~3300 (N-H stretch, secondary amine), ~3050 (Aromatic C-H), ~2950-2850 (Aliphatic C-H), ~1580 (C=N, C=C stretch).[8]

Conclusion

This application note outlines an efficient, reliable, and scalable one-pot synthesis of this compound via reductive amination. The strategic use of sodium triacetoxyborohydride ensures high chemoselectivity and operational simplicity, making this protocol highly suitable for applications in academic and industrial research settings. The detailed procedure, from reaction setup to final characterization, provides a self-validating system for obtaining the high-purity target compound.

References

  • Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic-Chemistry.org. Available at: [Link].

  • PubChem. N-(pyridin-3-ylmethyl)propan-2-amine. National Center for Biotechnology Information. Available at: [Link].

  • Reddit discussion on r/OrganicChemistry. Reductive amination NaB(AcO)3. Reddit. Available at: [Link].

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Organic-Chemistry.org. Available at: [Link].

  • PubChem. 3-pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((propylamino)carbonyl)oxy)-, 3-(o-methyloxime), (e)-. National Center for Biotechnology Information. Available at: [Link].

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link].

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Organic-Chemistry.org. Available at: [Link].

  • Myers, A. Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link].

  • PubChem. 3-(Pyridin-3-yl)propan-1-amine. National Center for Biotechnology Information. Available at: [Link].

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic-Chemistry.org. Available at: [Link].

Sources

Application in the Synthesis of Agrochemicals: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The relentless growth of the global population necessitates continuous innovation in agricultural practices to ensure food security. Agrochemicals, including herbicides, insecticides, and fungicides, are indispensable tools in modern agriculture for protecting crops and maximizing yields.[1][2] The efficacy and environmental impact of these chemical agents are critically dependent on their molecular structure. Consequently, the field of organic synthesis plays a pivotal role in the discovery and development of novel, effective, and sustainable agrochemicals.[3][4] This technical guide provides an in-depth exploration of the synthetic methodologies employed in the creation of key agrochemicals, offering detailed protocols and insights for researchers, scientists, and professionals in drug development.

The Evolving Landscape of Agrochemical Synthesis

The synthesis of agrochemicals has undergone a significant transformation, moving from broad-spectrum, persistent compounds to highly selective, biodegradable molecules with specific modes of action.[5] Modern agrochemical research emphasizes the development of compounds that are not only potent against target pests but also exhibit minimal off-target effects and a favorable environmental profile.[6][7] Key trends shaping contemporary agrochemical synthesis include the increasing importance of chiral molecules, the application of catalytic asymmetric synthesis, and the adoption of green chemistry principles.[8][9][10][11]

Chirality in Agrochemicals: Many modern agrochemicals are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired biological activity, while the other may be inactive or even detrimental.[4] The synthesis of single-enantiomer agrochemicals can lead to reduced application rates, minimizing the environmental load.[4] Catalytic asymmetric synthesis has emerged as a powerful tool for the enantioselective production of these chiral agrochemicals.[8][9][10]

Green Chemistry in Agrochemical Synthesis: The principles of green chemistry are increasingly being integrated into the synthesis of agrochemicals to enhance sustainability.[6][7] This includes the use of renewable feedstocks, safer solvents, and catalytic reactions that minimize waste generation.[6][11] Biocatalysis, utilizing enzymes and microorganisms, is also gaining traction as a green and highly selective method for synthesizing agrochemicals and their intermediates.[12][13]

Synthesis of Key Agrochemicals: Protocols and Methodologies

This section provides detailed protocols for the synthesis of representative examples from the three major classes of agrochemicals: herbicides, insecticides, and fungicides. These protocols are designed to be illustrative of the synthetic strategies employed in the agrochemical industry.

Herbicide Synthesis: The Case of Glyphosate

Glyphosate is a broad-spectrum systemic herbicide that acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is crucial for the synthesis of aromatic amino acids.[1] Its synthesis is a cornerstone of the agrochemical industry. One common industrial synthesis is the oxidative cleavage of N-phosphonomethyliminodiacetic acid. An alternative laboratory-scale synthesis is presented below.

Protocol 1: Laboratory Synthesis of Glyphosate

This protocol outlines a two-step synthesis of glyphosate starting from glycine.

Step 1: Synthesis of N-(Phosphonomethyl)glycine Trimethyl Ester

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve glycine methyl ester hydrochloride (1 equivalent) in triethyl phosphate (3 equivalents).

  • Addition of Reagents: Add paraformaldehyde (1.2 equivalents) to the solution. Heat the mixture to 120°C with stirring.

  • Reaction: Slowly add phosphorus trichloride (1.1 equivalents) dropwise via the dropping funnel. After the addition is complete, maintain the reaction at 120°C for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield N-(phosphonomethyl)glycine trimethyl ester.

Step 2: Hydrolysis to Glyphosate

  • Reaction Setup: Dissolve the purified N-(phosphonomethyl)glycine trimethyl ester (1 equivalent) in a 6 M solution of hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain for 6 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and then with ethanol. Dry the solid under vacuum to obtain pure glyphosate.

Data Summary for Glyphosate Synthesis

StepProductStarting MaterialsKey ReagentsTypical YieldPurity (by NMR)
1N-(Phosphonomethyl)glycine trimethyl esterGlycine methyl ester hydrochlorideParaformaldehyde, Phosphorus trichloride75-85%>95%
2GlyphosateN-(Phosphonomethyl)glycine trimethyl esterHydrochloric acid80-90%>98%

Synthetic Pathway for Glyphosate

Glyphosate Synthesis Glycine Glycine Intermediate1 N-(Phosphonomethyl)glycine Trimethyl Ester Glycine->Intermediate1 1. (CH₂O)n, P(OEt)₃ 2. PCl₃ Glyphosate Glyphosate Intermediate1->Glyphosate HCl, H₂O, Δ Anthranilic Diamide Synthesis cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Amide Coupling A 2-amino-5-chlorobenzoic acid C 2-amino-N-(indan-1-yl)-5-chlorobenzamide A->C 1. SOCl₂ 2. B, Et₃N B 1-aminoindane E Final Anthranilic Diamide C->E D, EDCI, DMAP D Pyrazole Carboxylic Acid Fungicide Synthesis Logic Start Starting Materials (Nicotinic Acid, Thiophene Amine) Activation Acid Activation (Thionyl Chloride) Start->Activation Coupling Amide Bond Formation (Pyridine) Activation->Coupling Purification Purification (Recrystallization) Coupling->Purification End Final Fungicide Purification->End

Sources

Troubleshooting & Optimization

purification challenges of N-(pyridin-3-ylmethyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific purification challenges associated with N-(pyridin-3-ylmethyl)propan-1-amine (CAS: 19730-13-3), a secondary amine intermediate frequently synthesized via the reductive amination of nicotinaldehyde and propylamine.[1]

Due to the presence of two distinct basic centers—the pyridine nitrogen (


) and the secondary aliphatic amine (

)—this compound exhibits high polarity, water solubility, and a tendency to streak on silica gel.

Part 1: Troubleshooting Guide (Q&A)

Q1: My product streaks severely on silica gel TLC and columns, making separation impossible. How do I fix this?

Diagnosis: The secondary amine moiety forms strong hydrogen bonds with the acidic silanol groups on the silica surface, causing peak broadening (tailing) and co-elution with impurities. Solution: You must "deactivate" the silica.[1]

  • The "Ammonia Shift" Method: Do not just add triethylamine (TEA).[1] Instead, use a mobile phase containing Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH) .[1]

    • Ratio: Start with 95:5:0.5 (DCM:MeOH:NH₄OH).[1]

    • Mechanism:[1][2][3][4][5][6][7] Ammonia is a stronger base than your amine; it saturates the silanol sites, allowing your product to elute as a sharp band.

  • Alternative: Use Basic Alumina (Grade III) instead of silica.[1] Alumina is less acidic and reduces chemisorption of the pyridine ring.

Q2: I see a less polar impurity that co-elutes. What is it, and how do I remove it?

Diagnosis: This is likely the tertiary amine byproduct (N,N-bis(pyridin-3-ylmethyl)propan-1-amine), formed by the reaction of the product with a second equivalent of aldehyde.[1] Solution:

  • Distillation (Recommended): The molecular weight difference is significant (Product MW: ~150 g/mol vs. Impurity MW: ~241 g/mol ).[1] The product boils at ~123–125 °C (16 Torr).[1] Fractional distillation under reduced pressure is the most effective separation method.[1]

  • Chromatographic Separation: The tertiary amine lacks the N-H donor group. On a TEA-deactivated silica column, the tertiary amine typically elutes before the secondary amine product due to lower polarity.

Q3: My yield is low after aqueous workup. Is the product staying in the water?

Diagnosis: Yes. The compound is highly water-soluble, especially if the pH is not strictly controlled.[1] At neutral pH, the aliphatic amine is protonated (


), keeping it in the aqueous phase.
Solution:  The "Salting-Out" pH Switch :
  • Acidify to pH < 2 to wash away non-basic impurities (unreacted aldehyde) with DCM.[1]

  • Basify the aqueous layer to pH > 12 (use 50% NaOH) to ensure both nitrogens are deprotonated.[1]

  • Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic amine (Salting-out effect).[1]

  • Extract exhaustively with Chloroform/Isopropanol (3:1) rather than DCM or EtOAc. This solvent mixture is more polar and recovers water-soluble amines better.[1]

Part 2: Detailed Experimental Protocols

Protocol A: Optimized Deactivated Silica Chromatography

Use this for final polishing of crude material (purity >80%).

  • Column Pre-treatment: Slurry pack the silica gel using DCM containing 1% Triethylamine (TEA).[1] Flush with 2 column volumes to neutralize acidic sites.[1]

  • Mobile Phase Preparation: Prepare a mixture of DCM:MeOH:NH₄OH (90:9:1) .

    • Note: The ammonia solution should be 28-30% aqueous NH₃.[1] Shake well to ensure miscibility.

  • Loading: Dissolve the crude oil in a minimum amount of DCM. If it is not soluble, use a small amount of the mobile phase.

  • Elution: Run the column. The tertiary amine impurity will elute first.[1] The desired secondary amine will follow.[1][8]

  • Detection: Use UV (254 nm) for the pyridine ring and Ninhydrin stain (turns purple/red) for the secondary amine.[1]

Protocol B: The "Double-Extract" Workup (High Recovery)

Use this immediately after the reductive amination reaction.[1]

StepActionMechanistic Reason
1. Quench Add 1M HCl to reaction mixture until pH < 2.Protonates both N-sites (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

,

), trapping product in water.
2. Wash Extract aqueous layer with DCM (

).[7][9] Discard organics.
Removes neutral impurities (unreacted aldehyde, non-basic byproducts).[1][7][9]
3. Basify Add 10M NaOH dropwise to aqueous layer until pH > 12.[1][7][9]Deprotonates both sites. Product becomes neutral free base.[1]
4. Salt Add solid NaCl until saturated.[1][7][9]Increases ionic strength, forcing the organic amine out of the water phase.
5. Extract Extract with CHCl₃/IPA (3:1) (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

).[7][9]
High-efficiency solvent system for polar amines.
6. Dry Dry over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(granular), filter, and concentrate.[7]
Removes residual water.[1][7][9] Granular sulfate prevents clogging.[1]

Part 3: Visualization of Workflows

Figure 1: Purification Decision Tree

A logical flow to determine the correct purification method based on crude purity and scale.

PurificationStrategy Start Crude Reaction Mixture CheckTLC Analyze Purity (TLC/GC-MS) Start->CheckTLC ImpurityType Identify Major Impurity CheckTLC->ImpurityType TertiaryAmine Tertiary Amine (Over-alkylation) ImpurityType->TertiaryAmine Low Rf separation Aldehyde Unreacted Aldehyde ImpurityType->Aldehyde UV Active, Neutral Clean High Purity (>90%) ImpurityType->Clean No major spots Distillation Vacuum Distillation (123-125°C @ 16 Torr) TertiaryAmine->Distillation Best for Scale >5g AcidWash Acid Wash (pH < 2) Extract Organics Aldehyde->AcidWash SaltForm Convert to HCl Salt Recrystallize (EtOH/Et2O) Clean->SaltForm For Long-term Storage

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.[1]

Figure 2: pH-Dependent Species & Extraction Logic

Visualizing why pH control is critical for this specific dual-nitrogen system.

pH_Species Acidic pH < 2 (Dicationic) PyH+ / R-NH2+-R Neutral pH ~ 7 (Monocationic) Py / R-NH2+-R Acidic->Neutral Add NaOH Solubility1 Water Soluble Insoluble in DCM Acidic->Solubility1 Basic pH > 12 (Neutral Free Base) Py / R-NH-R Neutral->Basic Add Excess NaOH Solubility2 Water Soluble Partial Organic Sol. Neutral->Solubility2 Solubility3 Organic Soluble Extractable Basic->Solubility3

Caption: Charge state of this compound at varying pH levels.

References

  • ChemicalBook. this compound Properties and Safety. Retrieved from [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3816145, N-(pyridin-3-ylmethyl)propan-2-amine (Isomer Analog).[1] Retrieved from [1]

  • Master Organic Chemistry. Reductive Amination: Mechanism and Practical Applications. Retrieved from

  • Organic Chemistry Portal. Synthesis of Secondary Amines via Reductive Amination. Retrieved from [1]

  • Cheméo. Physical Properties of Propylamines and Pyridine Derivatives. Retrieved from [1]

Sources

Technical Support Center: Optimizing N-(pyridin-3-ylmethyl)propan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-3-ALK-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

Welcome to the Technical Support Center. You are likely experiencing low yields (<50%) or purification difficulties in the synthesis of N-(pyridin-3-ylmethyl)propan-1-amine .

This molecule presents a "double-trouble" challenge:

  • Electronic: The electron-deficient pyridine ring makes the aldehyde electrophilic but also susceptible to side reactions if the pH is not controlled.

  • Physicochemical: The product is a highly polar, water-soluble secondary amine, leading to massive product loss during standard aqueous workups.

This guide moves beyond generic textbook procedures to provide a self-validating industrial protocol.

Module 1: Route Selection & Mechanism

User Question: "I tried direct alkylation of propylamine with 3-(chloromethyl)pyridine but got a mixture. Why?"

Technical Analysis: Direct alkylation follows


 kinetics. The product formed is a secondary amine, which is more nucleophilic than the starting primary amine. This leads to a runaway reaction, forming the tertiary amine (over-alkylation) and quaternary ammonium salts.

The Solution: Reductive Amination. This route separates bond formation (Imine) from bond saturation (Amine), allowing for stoichiometric control.

The Reaction Pathway (Visualization)

ReactionPathway Start 3-Pyridinecarboxaldehyde + n-Propylamine Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal Fast Alcohol Byproduct: Pyridin-3-ylmethanol Start->Alcohol Direct Reduction (If reducing agent too strong) Imine Imine Intermediate (Equilibrium) Hemiaminal->Imine -H2O Product Target Secondary Amine (this compound) Imine->Product + H- (Reduction) Tertiary Byproduct: Tertiary Amine Product->Tertiary Over-alkylation (If aldehyde excess)

Figure 1: Mechanistic pathway highlighting critical control points. Green path represents the desired workflow; red dashed lines represent yield-killing side reactions.

Module 2: The Validated Protocol (STAB Method)

Recommendation: Switch from Sodium Borohydride (


) or Cyanoborohydride (

) to Sodium Triacetoxyborohydride (STAB) .

Why? STAB is sterically bulky and electron-poor. It reduces imines significantly faster than aldehydes, allowing for a "One-Pot, Direct" procedure without the toxicity of cyanide or the instability of borohydride.

Step-by-Step Methodology
ParameterSpecificationRationale (Causality)
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes imine formation.[1][2][3] Avoid alcohols (MeOH/EtOH) with STAB as they solvolyze the reagent.
Stoichiometry Amine (1.1 eq) : Aldehyde (1.0 eq)Slight excess of amine drives the equilibrium toward the imine and prevents over-alkylation.
Reagent STAB (1.4 - 1.5 eq)Excess hydride ensures complete reduction.
Additive Acetic Acid (AcOH) 1.0 eqCRITICAL. Catalyzes imine formation and buffers the basicity of the pyridine ring.
The Protocol
  • Imine Formation:

    • Charge a dry flask with 3-pyridinecarboxaldehyde (1.0 equiv) and DCE (0.2 M concentration).

    • Add n-propylamine (1.1 equiv).

    • Add Acetic Acid (1.0 equiv).

    • Checkpoint: Stir for 30–60 minutes at Room Temperature (RT).

    • Self-Validation: Pull a generic TLC. The aldehyde spot should diminish significantly before you add the reducing agent.

  • Reduction:

    • Add STAB (1.4 equiv) in one portion.

    • Stir at RT for 2–4 hours.

    • Monitor: TLC or LCMS should show disappearance of the imine (often visible under UV) and appearance of the amine.

  • Quench:

    • Quench with saturated aqueous

      
      . Stir for 15 minutes to destroy borate complexes.
      

Module 3: Troubleshooting & FAQs

Ticket #001: "My LCMS shows a large peak M+2 mass units higher than the aldehyde."

  • Diagnosis: You have formed the Alcohol byproduct (pyridin-3-ylmethanol).

  • Root Cause: The reducing agent reduced the aldehyde before the amine could react with it.[4]

  • Fix: Ensure you are using STAB, not

    
    . If using STAB, ensure you stirred the aldehyde and amine for 30 mins before adding the hydride.
    

Ticket #002: "I have low yield, and the product is stuck in the aqueous layer."

  • Diagnosis: pH mismanagement during workup.

  • Root Cause: The product has two basic nitrogens (Pyridine

    
    , Secondary Amine 
    
    
    
    ). If you extract at neutral pH (7-8), the secondary amine is protonated (
    
    
    ) and stays in the water.
  • Corrective Action (The "Salting Out" Extraction):

    • Basify the aqueous layer to pH > 12 using 1M NaOH. (Verify with pH paper; the solution must be strongly basic to deprotonate the amine).

    • Saturate the aqueous layer with solid NaCl (brine).

    • Extract with DCM:Isopropanol (3:1 ratio) . Pure DCM is often insufficient for polar pyridine-amines. The IPA helps pull the polar molecule into the organic phase.

    • Repeat extraction 3–4 times.

Ticket #003: "The reaction is stalled with imine remaining."

  • Diagnosis: Equilibrium limitation.

  • Fix: Add activated 3Å Molecular Sieves to the reaction mixture during the imine formation step to scavenge water and drive the equilibrium to the right.

Troubleshooting Flowchart

Troubleshooting Problem Start: Low Yield / Impurity CheckTLC Check TLC/LCMS What is the major impurity? Problem->CheckTLC Alcohol Alcohol Byproduct (Reduced Aldehyde) CheckTLC->Alcohol M+2 Peak StartMat Unreacted Aldehyde (No Imine) CheckTLC->StartMat Aldehyde Remains AqLoss Product in Aqueous Layer (Low Recovery) CheckTLC->AqLoss Clean Reaction, Low Mass Recovery FixAlcohol Action: Pre-mix Amine + Aldehyde longer. Switch to STAB. Alcohol->FixAlcohol FixImine Action: Add Acid Catalyst (AcOH) or Molecular Sieves StartMat->FixImine FixWorkup Action: pH > 12 Extract with DCM:IPA (3:1) AqLoss->FixWorkup

Figure 2: Decision tree for diagnosing yield failures in reductive amination.

Module 4: Isolation & Purification

The Trap: Silica gel chromatography is acidic. Your basic amine product will streak or stick permanently to the column.

Purification Protocol:

  • Pre-treatment: Flush your silica column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide before loading the sample. This deactivates the acidic silanol sites.

  • Eluent: Use DCM:MeOH (95:5 to 90:10) + 1%

    
    .
    
  • Alternative (Amine-Functionalized Silica): If available, use amine-functionalized silica cartridges to avoid using TEA additives.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4] Studies on Direct and Indirect Reductive Amination Procedures.[3][4] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[4][5][6] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. (Alternative for difficult imines).

Sources

Technical Support Center: Synthesis of N-(pyridin-3-ylmethyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-(pyridin-3-ylmethyl)propan-1-amine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The content is structured in a question-and-answer format to directly address potential issues, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Core Synthesis Overview: Reductive Amination

The most direct and widely utilized method for synthesizing this compound is the reductive amination of 3-pyridinecarboxaldehyde with propan-1-amine. This process typically involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

reactant1 3-Pyridinecarboxaldehyde intermediate Imine Intermediate reactant1->intermediate reactant2 Propan-1-amine reactant2->intermediate product This compound intermediate->product Reduction reagent1 + H₂O intermediate->reagent1 reagent2 Reducing Agent (e.g., NaBH(OAc)₃) G cluster_start Starting Materials cluster_products Reaction Products Aldehyde 3-Pyridine- carboxaldehyde Imine Imine Intermediate Aldehyde->Imine + Propan-1-amine - H₂O SideProduct2 Pyridyl-Methanol (Aldehyde Reduction) Aldehyde->SideProduct2 Direct Reduction (e.g., NaBH₄ or excess STAB) Amine Propan-1-amine Product Desired Secondary Amine (Target Product) Imine->Product Reduction (STAB) SideProduct1 Tertiary Amine (Over-alkylation) Product->SideProduct1 + Aldehyde + Reduction

Caption: Competing reaction pathways in the synthesis of this compound.

  • Over-alkylation: The nitrogen atom of the desired secondary amine product remains nucleophilic. It can attack another molecule of the starting aldehyde, forming a new iminium ion, which is then reduced to yield the undesired tertiary amine. This is more likely when a significant concentration of the aldehyde is still present after the product has begun to form.

  • Aldehyde Reduction: Hydride-based reducing agents can directly attack the carbonyl carbon of the aldehyde. While STAB is designed to be slow to react with aldehydes, this pathway can become significant if the imine formation is slow or if a less selective reducing agent is used. [1][2]

  • Imine-Enamine Tautomerism: Imines that have a proton on an α-carbon can exist in equilibrium with their enamine tautomer. [3]While the primary imine formed in this specific synthesis does not have an α-proton on the pyridine side, understanding this concept is crucial for other syntheses. Enamines have different reactivity profiles and can lead to unexpected byproducts. [4][3]

Experimental Protocols

Protocol 1: Synthesis via One-Pot Reductive Amination

This protocol is a standard procedure for the synthesis of this compound using sodium triacetoxyborohydride.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Propan-1-amine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-pyridinecarboxaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.5 M.

  • Add propan-1-amine (1.2 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring mixture. Note: The addition may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil via flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine) to obtain the pure this compound.

Protocol 2: Analytical Monitoring by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

Method:

  • Sample Preparation: Dilute a small aliquot (1-2 drops) of the reaction mixture in 1 mL of ethyl acetate.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Detection: Scan range of 40-400 m/z.

  • Analysis: Identify components by their retention times and mass fragmentation patterns, comparing them to the expected molecular weights and known standards if available. Gas chromatography is an excellent method for separating and identifying volatile components like pyridine derivatives. [5]

References

  • Trobe, M., et al. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

  • Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. [Link]

  • Chemistry LibreTexts. 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. (2024). [Link]

  • PubChem. 3-(Pyridin-3-yl)propan-1-amine. [Link]

  • Ijuomah, A.O., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences, 8(2), 163-173. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Pyridine. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. [Link]

  • Reddit. Reductive aminations with Sodium Triacetoxyborohydride (STAB). (2025). [Link]

  • Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. (2022). [Link]

  • Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [Link]

  • YouTube. Imines and Enamines: Preparation and Tautomerism. (2023). [Link]

  • Wikipedia. Sodium triacetoxyborohydride. [Link]

  • YouTube. 22.4e Synthesis of Amines Reductive Amination. (2018). [Link]

  • OSHA. Pyridine Analytical Method. [Link]

  • Organic Chemistry Tutor. Formation of Imines and Enamines. [Link]

  • Thieme. Differentiation between Enamines and Tautomerizable Imines. [Link]

  • ResearchGate. Synthesis of 2-substituted pyridines from pyridine N-oxides. (2025). [Link]

  • Coeck, R., & De Vos, D. E. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 22(15), 5105-5114. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Sciencemadness.org. Sodium triacetoxyborohydride. (2017). [Link]

  • Google Patents. CN102070461A - Synthesis method of N-methyl isopropylamine.
  • BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). [Link]

  • European Directorate for the Quality of Medicines & Healthcare. (3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2- yl)propan-1-amine Safety Data Sheet. [Link]

  • MDPI. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis. (2017). [Link]

Sources

Technical Support Center: Optimizing Reductive Amination of 3-Pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reductive amination of 3-pyridinecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find troubleshooting advice and frequently asked questions (FAQs) presented in a practical, question-and-answer format. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental design and execution.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common reducing agents for the reductive amination of 3-pyridinecarboxaldehyde, and how do I choose the right one?

A1: The choice of reducing agent is critical for a successful reductive amination. The three most commonly employed hydrides are Sodium Triacetoxyborohydride (NaBH(OAc)₃), Sodium Cyanoborohydride (NaBH₃CN), and Sodium Borohydride (NaBH₄). Each has distinct advantages and disadvantages.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reagent due to its mildness and selectivity.[1][2] It is particularly effective for one-pot reactions as it selectively reduces the intermediate iminium ion much faster than the starting aldehyde.[3] This minimizes the formation of the corresponding alcohol byproduct.[4] It performs well in aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and dichloromethane (DCM).[1][5]

  • Sodium Cyanoborohydride (NaBH₃CN) is another mild reducing agent that is effective for one-pot reductive aminations.[6][7] A key feature is its stability in mildly acidic conditions (pH 4-5), which are optimal for imine formation.[6][8] However, a significant drawback is the potential release of highly toxic hydrogen cyanide (HCN) gas during acidic workup, necessitating careful handling and disposal.[7][9]

  • Sodium Borohydride (NaBH₄) is a stronger reducing agent and can reduce both the starting aldehyde and the intermediate imine.[5][6] To avoid reducing the aldehyde, it is typically used in a stepwise procedure where the imine is pre-formed before the addition of NaBH₄.[1][6] This method is often carried out in protic solvents like methanol (MeOH) or ethanol (EtOH).[5]

Recommendation: For most applications involving 3-pyridinecarboxaldehyde, Sodium Triacetoxyborohydride (STAB) is the recommended starting point due to its high selectivity, operational simplicity in a one-pot procedure, and lower toxicity profile compared to NaBH₃CN.[10]

Q2: My reaction is sluggish or incomplete. What factors should I investigate?

A2: Several factors can contribute to a slow or incomplete reaction. Here's a systematic approach to troubleshooting:

  • Imine Formation Equilibrium: The initial step, the formation of the imine (or iminium ion), is a reversible reaction.[4] The presence of water can shift the equilibrium back towards the starting materials.[4]

    • Solution: Consider adding a dehydrating agent, such as powdered 4 Å molecular sieves, to the reaction mixture to drive the equilibrium towards the imine.[11]

  • pH of the Reaction Medium: The pH is crucial, especially for imine formation. Mildly acidic conditions (typically pH 4-5) are often optimal.[6] If the medium is too acidic, the amine nucleophile will be protonated and become non-nucleophilic.[6] If it's too basic, the carbonyl group won't be sufficiently activated for nucleophilic attack.

    • Solution: For reactions with STAB, the acetic acid generated from the reagent itself often provides a suitable pH.[10] For other reagents, adding a catalytic amount of acetic acid can be beneficial, particularly with less reactive ketones.[1]

  • Steric Hindrance: Highly hindered amines or carbonyl compounds can slow down the reaction rate.

  • Reagent Quality: Ensure that the aldehyde is pure and the reducing agent has not degraded due to improper storage (e.g., exposure to moisture).

Q3: I am observing significant formation of the alcohol byproduct (3-pyridinemethanol). How can I prevent this?

A3: The formation of 3-pyridinemethanol arises from the reduction of the starting 3-pyridinecarboxaldehyde. This is a common side reaction, especially when using less selective reducing agents.

  • Primary Cause: This issue is most prevalent with Sodium Borohydride (NaBH₄) in a one-pot procedure, as it readily reduces aldehydes.[5]

  • Solution 1: Switch to a More Selective Reagent. Using Sodium Triacetoxyborohydride (STAB) is the most effective way to minimize alcohol formation.[2][4] STAB is a weaker reducing agent that preferentially reduces the protonated imine (iminium ion) over the aldehyde.[3][4]

  • Solution 2: Stepwise Procedure. If you must use NaBH₄, employ a two-step (or indirect) reductive amination.[1][2] First, allow the imine to form completely by stirring the 3-pyridinecarboxaldehyde and the amine together in a suitable solvent (like methanol) for a period of time.[1] Then, add the NaBH₄ to reduce the pre-formed imine.[6]

Q4: I am using a primary amine and getting a significant amount of the dialkylated tertiary amine as a byproduct. How can I favor mono-alkylation?

A4: The formation of a tertiary amine occurs when the desired secondary amine product, which is also nucleophilic, reacts with another molecule of the aldehyde to form a new iminium ion that is subsequently reduced.[12]

  • Control Stoichiometry: Using a slight excess of the primary amine can sometimes suppress dialkylation.[2]

  • Stepwise Procedure: A more robust solution is to adopt a stepwise procedure.[1][2] Form the imine first, and then introduce the reducing agent. This can limit the exposure of the newly formed secondary amine to the aldehyde under reducing conditions.

  • Alternative Protocol: For challenging cases, a procedure involving imine formation in methanol followed by reduction with NaBH₄ has been specifically developed to address dialkylation issues.[1]

II. Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the reductive amination of 3-pyridinecarboxaldehyde.

Issue 1: Low Yield of the Desired Amine
Potential Cause Diagnostic Check Recommended Action
Incomplete Imine Formation Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde.Add a dehydrating agent (e.g., molecular sieves).[11] Optimize the pH by adding a catalytic amount of acetic acid.[1]
Degradation of Reducing Agent Check the age and storage conditions of the hydride reagent.Use a fresh bottle of the reducing agent. STAB, in particular, can be sensitive to moisture.
Sub-optimal Solvent The reaction may be sluggish in certain solvents.The preferred solvent for STAB is 1,2-dichloroethane (DCE), but THF and DCM are also effective.[1][5] For NaBH₄, methanol or ethanol are common choices.[5]
Side Reactions Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts (e.g., alcohol, dialkylated amine).Refer to the specific troubleshooting sections for these side products.
Difficult Purification The product may be lost during workup or purification.An acid-base extraction can be effective for isolating the amine product. Ensure the pH is adjusted correctly to protonate the amine for the aqueous wash and then deprotonate it for extraction into the organic layer.
Issue 2: Difficulty in Product Purification
Problem Potential Cause Recommended Solution
Product and Starting Material Co-elute on Silica Gel Similar polarities of the product amine and unreacted 3-pyridinecarboxaldehyde or amine.Utilize an acid-base liquid-liquid extraction to separate the basic amine product from neutral or less basic impurities before chromatography.
Persistent Imine Impurity Incomplete reduction of the imine intermediate.[13][14]Increase the equivalents of the reducing agent or prolong the reaction time. Consider switching to a more potent reducing system if the imine is particularly stable. Adding a small amount of acid during the reduction can help by protonating the imine, making it more susceptible to reduction.[14]
Boron-containing Impurities Residual borate salts from the reducing agent.A standard aqueous workup, often with a saturated solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt, can help to quench the reaction and remove boron-based byproducts.[15]
Amine Product is Water Soluble The product has high polarity, leading to poor extraction into common organic solvents.After basifying the aqueous layer, extract with a more polar solvent like dichloromethane or a mixture of solvents. If necessary, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the amine and improve extraction efficiency.
Experimental Workflow & Diagrams
General One-Pot Reductive Amination Protocol using STAB

Here is a representative step-by-step methodology for a direct reductive amination.

dot

Reductive_Amination_Mechanism Aldehyde 3-Pyridinecarboxaldehyde (R-CHO) Hemiaminal Hemiaminal Aldehyde->Hemiaminal Amine Amine (R'-NH2) Amine->Hemiaminal Imine Imine Hemiaminal->Imine -H2O Iminium Iminium Ion [R-CH=N+H-R'] Imine->Iminium +H+ Product Secondary Amine (R-CH2-NH-R') Iminium->Product + [H-] H_plus + H+ H2O - H2O Hydride [H-] (from reducing agent)

Caption: The general mechanism of reductive amination.

III. References

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] . Organic Chemistry Portal. [Link]

  • Reductive Amination - Common Conditions . Organic Chemistry Portal. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

  • Reductive amination - Wikipedia . Wikipedia. [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition . ResearchGate. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction . Frontiers in Chemistry. [Link]

  • Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes . The Journal of Organic Chemistry. [Link]

  • Reductive amination NaB(AcO)3 . Reddit. [Link]

  • Sodium cyanoborohydride . Organic Chemistry Portal. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . The Journal of Organic Chemistry. [Link]

  • Myers Chem 115: Reductive Amination . Harvard University. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . The Journal of Organic Chemistry. [Link]

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride . SciSpace. [Link]

  • Reductive Amination . Chemistry Steps. [Link]

  • pH-Dependent chemoselective synthesis of alpha-amino acids. Reductive amination of alpha-keto acids with ammonia catalyzed by acid-stable iridium hydride complexes in water . Journal of the American Chemical Society. [Link]

  • What are the difficulties associated with reductive amination? How to control byproduct formation? . ResearchGate. [Link]

  • Borch Reductive Amination . Chem-Station. [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride . Interchim. [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol . ScienceMadness.org. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN . YouTube. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? . Reddit. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? . Reddit. [Link]

  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH . ResearchGate. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory . Greener Education Materials for Chemists. [Link]

Sources

Technical Support Center: Purification of N-(pyridin-3-ylmethyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of crude N-(pyridin-3-ylmethyl)propan-1-amine. Our goal is to equip you with the scientific rationale and practical protocols to overcome common challenges encountered during the synthesis and purification of this important research compound.

Introduction to Purification Challenges

This compound is a secondary amine containing a basic pyridine ring, a structural motif prevalent in medicinal chemistry.[1] Its synthesis, commonly achieved through reductive amination of 3-pyridinecarboxaldehyde with propan-1-amine, can lead to a variety of impurities.[2][3] The basic nature of both the pyridine and the secondary amine functionalities presents unique challenges for purification, particularly when using standard silica gel chromatography.[4] This guide will address these challenges with scientifically-grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Impurity Identification and Removal

Q1: What are the most common impurities I should expect in my crude this compound synthesis via reductive amination?

A1: In a typical reductive amination reaction, several side products and unreacted starting materials can contaminate your desired product. The most common impurities include:

  • Unreacted 3-pyridinecarboxaldehyde: The starting aldehyde may not have fully reacted.

  • Unreacted propan-1-amine: Excess amine is often used to drive the reaction to completion.

  • Over-alkylated tertiary amine: The desired secondary amine can react further with the aldehyde to form a tertiary amine.[3]

  • Imine intermediate: The intermediate imine formed from the condensation of the aldehyde and amine may not be fully reduced.[2]

  • Reducing agent byproducts: Depending on the reducing agent used (e.g., sodium borohydride, sodium triacetoxyborohydride), various boron-containing byproducts may be present.[5]

Q2: My crude product is a complex mixture. What is the most effective initial purification strategy?

A2: For a crude mixture containing both acidic (unreacted aldehyde) and basic (amines) components, an acid-base extraction is a highly effective and straightforward initial purification step.[6][7] This technique leverages the differential solubility of the components in aqueous and organic phases based on their protonation state.

Here is a general workflow for an acid-base extraction:

crude Crude Product in Organic Solvent (e.g., DCM, EtOAc) wash_acid Wash with aq. HCl (1M) crude->wash_acid separate1 Separate Layers wash_acid->separate1 aq_layer1 Aqueous Layer: Protonated Amines (Product, excess propan-1-amine) as Hydrochloride Salts separate1->aq_layer1 Aqueous Phase org_layer1 Organic Layer: Unreacted Aldehyde, Imine Intermediate, and other neutral impurities separate1->org_layer1 Organic Phase basify Basify Aqueous Layer (e.g., with NaOH to pH > 10) aq_layer1->basify extract_org Extract with Organic Solvent basify->extract_org separate2 Separate Layers extract_org->separate2 aq_layer2 Aqueous Layer: Inorganic Salts separate2->aq_layer2 Aqueous Phase org_layer2 Organic Layer: Purified Free Amines separate2->org_layer2 Organic Phase dry_concentrate Dry (e.g., Na2SO4) and Concentrate org_layer2->dry_concentrate purified Partially Purified Product dry_concentrate->purified

Figure 1: Workflow for Acid-Base Extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • The protonated amines, including your product, will move to the aqueous layer. The unreacted aldehyde and other neutral impurities will remain in the organic layer.[6]

  • Drain and save the aqueous layer. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and slowly add a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the pH is strongly basic (pH > 10). This will deprotonate the amine salts, regenerating the free amines.[8]

  • Extract the basified aqueous layer multiple times with fresh portions of an organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Chromatographic Purification

Q3: I'm observing significant peak tailing when trying to purify my product on a silica gel column. How can I resolve this?

A3: Peak tailing is a common problem when purifying basic compounds like this compound on acidic silica gel.[4] This is due to strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.[9]

To mitigate this, you can either modify the mobile phase or use a different stationary phase.

Mobile Phase Modification:

  • Addition of a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA) or pyridine (0.1-2% v/v), into your mobile phase can significantly improve peak shape.[4][10] These additives will preferentially interact with the acidic silanol groups, effectively "masking" them from your product.

Alternative Stationary Phases:

  • Amine-Functionalized Silica: Using a pre-packed column with an amine-functionalized stationary phase can provide excellent separation for basic compounds without the need for mobile phase modifiers.[4]

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.

  • Reversed-Phase (C18) Chromatography: If your compound and impurities have different polarities, reversed-phase chromatography can be a powerful purification technique.[11]

Experimental Protocol: Flash Chromatography on Silica Gel with a Mobile Phase Modifier

  • Choose an appropriate solvent system, for example, a gradient of methanol in dichloromethane.

  • To this solvent system, add 0.5% (v/v) of triethylamine.

  • Equilibrate your silica gel column with the modified mobile phase before loading your sample.

  • Dissolve your partially purified product in a minimal amount of the initial mobile phase and load it onto the column.

  • Run the chromatography, collecting fractions and analyzing them by thin-layer chromatography (TLC) or another appropriate method.

Q4: My desired product is co-eluting with an impurity. How can I improve the separation?

A4: Co-elution indicates that the selectivity of your chromatographic system is insufficient to resolve your product from the impurity. Here are several strategies to improve separation:

  • Optimize the Solvent System:

    • Change Solvent Strength: If using a gradient, try a shallower gradient to increase the separation between closely eluting peaks.

    • Change Solvent Selectivity: If you are using a DCM/methanol system, try switching to an ethyl acetate/hexanes system (with a basic modifier) or a system containing acetonitrile. Different solvents will interact differently with your compound and the impurity, potentially leading to better separation.[9]

  • Change the Stationary Phase: As mentioned in Q3, switching to a different stationary phase (e.g., from silica to C18 or alumina) can provide a different separation mechanism and resolve the co-eluting compounds.[9]

  • Decrease the Particle Size of the Stationary Phase: Using a column with smaller particles will increase the column's efficiency, leading to sharper peaks and better resolution. Note that this will also increase the backpressure, so ensure your system can handle it.[9]

Recrystallization

Q5: Can I purify my product by recrystallization? If so, what is a good procedure?

A5: Recrystallization can be an excellent final purification step, especially for removing small amounts of closely related impurities. Since this compound is a basic compound, you can perform the recrystallization on the free base or its salt form.[12]

Recrystallization of the Free Base:

  • This is often challenging for amines as they tend to be oils or low-melting solids. A solvent screen with various organic solvents of differing polarities (e.g., hexanes, ethyl acetate, isopropanol) is necessary to find a suitable system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Recrystallization of the Hydrochloride Salt:

  • This is often a more reliable method for purifying amines.[12][13] The salt form is typically a more crystalline solid with a higher melting point.

Experimental Protocol: Recrystallization as the Hydrochloride Salt

  • Dissolve your purified or partially purified amine in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • Slowly add a solution of HCl in diethyl ether or isopropanol dropwise while stirring until the solution is acidic (test with pH paper).

  • The hydrochloride salt should precipitate out of the solution. If it doesn't, you can try cooling the solution in an ice bath or adding a non-polar co-solvent like diethyl ether to induce precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If necessary, the free base can be regenerated by dissolving the salt in water, basifying with NaOH, and extracting with an organic solvent.[8]

Data Summary

Purification TechniqueKey AdvantagesCommon ChallengesTroubleshooting Solutions
Acid-Base Extraction Removes acidic and neutral impurities effectively. Scalable.Emulsion formation. Incomplete extraction.Add brine to break emulsions. Perform multiple extractions.
Normal-Phase Chromatography Good for separating compounds with different polarities.Peak tailing for basic compounds. Co-elution of impurities.Add a basic modifier (e.g., TEA) to the mobile phase.[4] Change solvent system or stationary phase.[9]
Reversed-Phase Chromatography Excellent for separating polar compounds.May require specific buffer systems.Optimize mobile phase pH and buffer concentration.
Recrystallization Excellent for high purity final product. Removes minor impurities.Finding a suitable solvent. Product may be an oil.Convert to a salt for better crystallinity.[12]

References

  • Butini, F., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]

  • MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070461A - Synthesis method of N-methyl isopropylamine.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Protocols.io. (2025, February 12). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). Retrieved from [Link]

  • PubChem. (n.d.). 3-(Pyridin-3-yl)propan-1-amine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007079944A1 - Process for isolation of an organic amine.
  • The Good Scents Company. (n.d.). N-methyl propyl amine. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-3-phenylpropan-1-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
  • Teledyne ISCO. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

Sources

Technical Support Center: Amide Coupling Solvent Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Current Status: Operational Role: Senior Application Scientist Topic: Solvent Selection & Optimization for Amide Bond Formation

Introduction: The Paradigm Shift in Amide Coupling

For decades, the "default" solvent choice for amide coupling was a binary decision between Dichloromethane (DCM) and Dimethylformamide (DMF) . While effective, this reliance is becoming obsolete due to REACH regulations (specifically regarding reprotoxic dipolar aprotic solvents) and the demand for higher process mass intensity (PMI) efficiency.

This guide moves beyond the "dissolve and pray" approach. We treat solvent selection as a thermodynamic and kinetic variable that dictates not just solubility, but reaction rate, chiral integrity, and downstream isolation efficiency.

Module 1: Solubility & Reactivity Troubleshooting

User Issue: "My starting materials are insoluble in green solvents like EtOAc or 2-MeTHF, but I need to move away from DMF."

Technical Analysis

Solubility is not a binary property. The failure of reactants to dissolve fully at


 does not preclude a successful reaction. Amide couplings are often driven by the irreversible formation of the amide bond. However, if you require homogeneity, you must match Hansen Solubility Parameters (HSP) —specifically the dispersion (

), polar (

), and hydrogen bonding (

) forces.
Troubleshooting Protocol: The "Solvent Switching" Strategy

If generic green solvents fail, do not immediately revert to DMF. Follow this tiered screening protocol:

  • Tier 1: The Binary Green Screen

    • Test 2-Methyltetrahydrofuran (2-MeTHF) .

      • Why: It has a higher boiling point (80°C) than THF, allowing for higher kinetic energy input, and its ether oxygen provides Lewis basicity to solubilize cations.

    • Test Ethyl Acetate (EtOAc) .[1]

      • Why: Standard for T3P® couplings; benign and easy to remove.

  • Tier 2: The "Trojan Horse" Co-Solvent

    • If solubility is poor, add a High-Solvency Co-solvent in low volume (10-20% v/v).

    • Recommendation:Propylene Carbonate (PC) or Cyrene™ (Dihydrolevoglucosenone) .

    • Mechanism:[2][3][4][5] These have high dipole moments similar to DMF but are biodegradable. They act as a "phase transfer" bridge, solubilizing the amine/acid while the bulk solvent (EtOAc) handles the workup.

  • Tier 3: The "Designer" Dipolar Aprotics

    • Switch to TamiSolve® NxG or N-Butylpyrrolidinone (NBP) .

    • Why: These are direct structural analogs to NMP but lack the reprotoxic classification (non-CMR). They possess the high solvency power required for peptide backbones.

Visual Guide: Solvent Selection Decision Tree

SolventSelection Start Start: Solvent Selection SolubilityCheck Are reactants soluble in EtOAc or 2-MeTHF? Start->SolubilityCheck GreenCheck Strict Green/Safety Requirements? SolubilityCheck->GreenCheck No UseEtOAc Use EtOAc or 2-MeTHF (Best for Workup) SolubilityCheck->UseEtOAc Yes CoSolvent Can you use a Binary Mixture? GreenCheck->CoSolvent Yes HighSolvency High Solvency Needed DirectReplace Use TamiSolve® NxG or NBP HighSolvency->DirectReplace CoSolvent->HighSolvency No (Single Solvent) CyrenePC Add 10-20% Cyrene™ or Propylene Carbonate CoSolvent->CyrenePC Yes (Preferred)

Caption: Decision logic for selecting solvents based on solubility and green chemistry constraints.

Module 2: Preventing Racemization (Chiral Purity)

User Issue: "I observe loss of enantiomeric excess (ee%) when scaling up my coupling reaction in DMF."

Technical Analysis

Racemization in amide coupling typically occurs via the Oxazolone Mechanism .

  • The activated acid forms an oxazolone intermediate.

  • High dielectric constant solvents (like DMF,

    
    ) stabilize the charged transition states that lead to proton abstraction at the 
    
    
    
    -carbon.
  • Exogenous bases (TEA, DIPEA) are more basic in polar aprotic solvents, accelerating proton removal.

The Solution: Low-Dielectric & Base-Free Systems

To preserve chirality, you must destabilize the ionic pathway of racemization.

Protocol:

  • Switch Solvent: Move to 2-MeTHF (

    
    ) or EtOAc  (
    
    
    
    ). The low dielectric constant disfavors the separation of charge required for the racemization pathway.
  • Change Reagent: Use T3P® (Propylphosphonic anhydride) .[1][6]

    • Why: T3P acts as an acidic buffer during the activation step. It does not require the massive excess of base that HATU/EDC often demand.

    • Evidence: Comparative studies show T3P in EtOAc yields significantly lower epimerization rates than HATU in DMF [1].

Data Comparison: Racemization Risk

SolventDielectric Constant (

)
Racemization RiskWorkup Difficulty
DMF 36.7High (Stabilizes ions)High (Water miscible)
NMP 32.2High High (High BP)
Cyrene™ 32.0Medium (Viscosity limits diffusion)Medium (Water wash)
2-MeTHF 7.0Low Low (Azeotrope)
EtOAc 6.0Low Low (Volatile)
Module 3: Workup & Isolation (The "Emulsion Killer")

User Issue: "My reaction worked, but I have a stable emulsion during the aqueous wash, or I can't remove the solvent."

Technical Analysis

Emulsions are often caused by "solvent drag." Water-miscible solvents like DMF and NMP act as surfactants, dragging organic products into the aqueous phase and preventing phase separation. Furthermore, removing DMF (BP 153°C) requires high heat, which can degrade sensitive amides.

The "Azeotropic Advantage" Protocol

The superior method for isolation is to use a solvent that forms a positive azeotrope with water or is hydrophobic.

Recommended Workflow (The 2-MeTHF Standard):

  • Reaction: Perform coupling in 2-MeTHF .

  • Quench: Add aqueous acid/base directly to the reactor.

  • Phase Cut: 2-MeTHF separates cleanly from water (unlike THF, which is miscible).

  • Drying: Do not use MgSO4. Instead, distill the organic layer. 2-MeTHF forms an azeotrope with water (BP 71°C). Distilling removes the water, leaving dry product in solution, ready for crystallization or the next step.

Visual Guide: Optimized Workup Workflow

WorkupFlow Rxn Reaction Complete (in 2-MeTHF) Wash Aqueous Wash (Acid/Base) Rxn->Wash PhaseSep Phase Separation (Clean Cut) Wash->PhaseSep Distill Azeotropic Distillation (Removes Water) PhaseSep->Distill Organic Layer Isolate Crystallization or Telescoping Distill->Isolate

Caption: 2-MeTHF workflow eliminating drying agents and emulsions via azeotropic distillation.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Cyrene™ with standard peptide coupling reagents? A: Yes, but with a caveat. Cyrene is highly viscous. You must increase stirring speed (RPM) significantly to ensure mass transfer. It works excellently with HATU and PyBOP. Note that Cyrene can react with inorganic bases, so organic bases (DIPEA) are preferred [2].

Q: I am restricted from using DMF by REACH. What is the closest 1:1 drop-in replacement? A: TamiSolve® NxG or N-Butylpyrrolidinone (NBP) . These mimic the polarity and solvency of NMP/DMF almost exactly but have better toxicological profiles. They are ideal if you cannot change your coupling reagent or temperature [3].

Q: Is T3P compatible with amine salts? A: Yes. T3P is generally supplied as a 50% solution in EtOAc or 2-MeTHF. When using amine salts (e.g., HCl salts), ensure you add enough base (min. 2.5 - 3.0 eq) to liberate the free amine and neutralize the acidic byproducts of T3P [4].

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[6] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Organic Process Research & Development, 20(2), 140–177.[6] Link

  • Wilson, K. L., et al. (2018). Cyrene™ as a bio-based solvent for HATU mediated amide coupling.[8][9][10] Organic & Biomolecular Chemistry, 16, 2851-2854. Link

  • Eastman Chemical Company. (2020). TamiSolve™ NxG: A next-generation solvent.[11][12] Technical Data Sheet. Link

  • Sigma-Aldrich. (n.d.). Propylphosphonic Anhydride (T3P) Specification and User Guide. Link

  • Prat, D., et al. (2016).[13] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288-296.[13] Link

Sources

Validation & Comparative

comparative analysis of different synthetic routes to N-(pyridin-3-ylmethyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates three distinct synthetic pathways for N-(pyridin-3-ylmethyl)propan-1-amine, a secondary amine intermediate critical in medicinal chemistry (e.g., kinase inhibitors).

  • Route A (Reductive Amination): The industry standard . It offers the highest chemoselectivity and yield (typically >90%) with minimal workup.

  • Route B (Direct Alkylation): A cost-driven legacy route . It utilizes cheaper starting materials but suffers from statistical by-product formation (bis-alkylation), requiring rigorous purification.

  • Route C (Amide Reduction): The high-fidelity route . It guarantees mono-alkylation through a stepwise mechanism but involves hazardous reagents (LiAlH4) and poor atom economy.

Route A: Reductive Amination (Recommended)[1][2][3]

The Strategy

This route relies on the condensation of pyridine-3-carboxaldehyde with propan-1-amine to form an imine, which is selectively reduced in situ.

Why it wins: The use of Sodium Triacetoxyborohydride (STAB) allows for "kinetic control." STAB is mild enough that it will not reduce the aldehyde starting material but will rapidly reduce the protonated imine species. This prevents the formation of alcohols and, crucially, prevents over-alkylation because the resulting secondary amine is less reactive towards the bulky hydride reagent than the imine.

Experimental Protocol (Self-Validating)
  • Precursors: Pyridine-3-carboxaldehyde (1.0 eq), Propan-1-amine (1.1 eq).

  • Reagents: Sodium Triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (AcOH, 1.0 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

Step-by-Step Workflow:

  • Imine Formation: Dissolve pyridine-3-carboxaldehyde in DCE under N2. Add propan-1-amine.[1][2][3] Stir for 30 minutes. Checkpoint: The solution often turns slightly yellow/hazy as water is generated.

  • Activation: Add AcOH. This protonates the imine, raising its electrophilicity (making it an iminium ion).

  • Reduction: Add STAB in portions over 10 minutes. Stir at room temperature for 4–16 hours.

  • Quench & Workup (Critical): Quench with saturated aqueous NaHCO3.

    • Note: The pyridine ring makes the product basic. You must ensure the aqueous layer is pH > 10 to keep the product in the organic phase.

    • Extract with DCM. Wash with brine.[3] Dry over Na2SO4.[3][4]

  • Purification: Isolate via rotary evaporation. If necessary, convert to HCl salt for crystallization using 4M HCl in dioxane.

Mechanistic Pathway (DOT Visualization)

ReductiveAmination Start Pyridine-3-carboxaldehyde + Propan-1-amine Imine Imine Intermediate (Schiff Base) Start->Imine -H2O Iminium Protonated Iminium (Activated) Imine->Iminium +AcOH Product This compound (Secondary Amine) Iminium->Product +STAB (H- source)

Caption: The STAB protocol selectively reduces the activated iminium ion, avoiding direct aldehyde reduction.

Route B: Direct Alkylation (Nucleophilic Substitution)

The Strategy

A classic SN2 reaction between 3-(chloromethyl)pyridine hydrochloride and propan-1-amine .

The Pitfall: The product (a secondary amine) is more nucleophilic than the starting primary amine. This leads to bis-alkylation , forming the tertiary amine impurity. To mitigate this, one must use a massive excess of propan-1-amine (statistical protection).

Experimental Protocol
  • Precursors: 3-(Chloromethyl)pyridine HCl (1.0 eq), Propan-1-amine (5.0 – 10.0 eq).

  • Base: K2CO3 (3.0 eq) or DIPEA.

  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Workflow:

  • Free-basing: Suspend 3-(chloromethyl)pyridine HCl and K2CO3 in ACN. Stir for 15 mins to neutralize the HCl salt.

  • Addition: Add the excess propan-1-amine. Heat to 60°C.

  • Monitoring: Monitor via TLC/LCMS. Look for the "dialkylated" spot (higher Rf in polar systems).

  • Workup: Filter off inorganic salts. Concentrate to remove solvent and the excess propan-1-amine (recoverable).

  • Purification (Mandatory): Column chromatography is almost always required to separate the mono-alkylated product from the bis-alkylated impurity.

Impurity Profile (DOT Visualization)

Alkylation SM 3-(Chloromethyl)pyridine Mono Target Product (Mono-alkylated) SM->Mono + Propylamine (Excess) Bis Impurity (Bis-alkylated Tertiary Amine) Mono->Bis + SM (Parasitic Reaction)

Caption: Competitive reaction pathway showing the inevitable formation of bis-alkylated impurities.

Route C: Amide Reduction (High Specificity)

The Strategy

Acylation of propan-1-amine with nicotinoyl chloride followed by reduction with Lithium Aluminum Hydride (LiAlH4) .

Why use it: It is chemically impossible to "over-alkylate" in the first step. You form a stable amide bond. This is the route of choice when purity is paramount and chromatography is not an option, despite the safety risks of LAH.

Experimental Protocol
  • Step 1 (Amide Formation): Nicotinoyl chloride HCl + Propan-1-amine + TEA in DCM -> N-propylnicotinamide.

  • Step 2 (Reduction):

    • Suspend LiAlH4 (2.5 eq) in anhydrous THF under Argon.

    • Add N-propylnicotinamide dropwise at 0°C.

    • Reflux for 4–8 hours.

  • Step 3 (Fieser Workup):

    • Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL).

    • Filter the granular aluminum salts.

Comparative Analysis & Data Summary

The following table synthesizes performance metrics based on standard laboratory outcomes for secondary benzyl-type amines.

MetricRoute A (Reductive Amination)Route B (Direct Alkylation)Route C (Amide Reduction)
Yield (Typical) 90 - 95% 60 - 75%80 - 85% (over 2 steps)
Purity Profile High (Main impurity: Boron salts)Low (Main impurity: Tertiary amine)Very High
Atom Economy ExcellentModerate (Loss of halide)Poor (Loss of carbonyl oxygen)
Safety High (Mild reagents)Moderate (Vesicant precursor)Low (Pyrophoric LAH)
Scalability Excellent Good (if excess amine recycled)Difficult (LAH handling)
Cost Moderate (STAB cost)Low (Precursors cheap)High (Step count + Reagents)
Decision Matrix (DOT Visualization)

DecisionMatrix Need Start: Define Priority Split Priority? Need->Split RouteA Route A: Reductive Amination (Best Balance) Split->RouteA Speed & Yield RouteB Route B: Alkylation (Lowest Material Cost) Split->RouteB Raw Material Cost RouteC Route C: Amide Reduction (Highest Structural Certainty) Split->RouteC Avoid Chromatography

Caption: Selection logic based on project constraints (Speed vs. Cost vs. Purity).

References

  • Abdel-Magid, A. F., et al. (1996).[5][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • BenchChem. "1-(Pyridin-3-yl)propan-1-amine Product Data." BenchChem Chemical Database.

  • Organic Chemistry Portal. "Synthesis of Amines: Reductive Amination." Organic Chemistry Portal.

  • PubChem. "3-(Chloromethyl)pyridine hydrochloride Safety Data." National Library of Medicine.

Sources

Publish Comparison Guide: Biological Activity of N-(pyridin-3-ylmethyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of N-(pyridin-3-ylmethyl)propan-1-amine , positioning it within the landscape of medicinal chemistry as a versatile pharmacophore probe.

Executive Summary: The "Flexible Linker" Probe

This compound (CAS: 19730-13-3), often referred to as N-propyl-3-picolylamine , represents a critical structural scaffold in drug design. Unlike rigid blockbuster drugs, this molecule serves as a high-value chemical probe used to map the steric and electronic requirements of biological targets—specifically Nicotinic Acetylcholine Receptors (nAChRs) and Zinc-Dependent Metalloenzymes .

Its biological utility lies in its conformational flexibility , allowing researchers to test the necessity of ring constraints found in drugs like Nicotine or Varenicline . Furthermore, its bidentate chelation motif makes it a reference standard for designing zinc sensors and metalloproteinase inhibitors.

Quick Comparison: Target vs. Standards
FeatureTarget: this compound Standard 1: Nicotine Standard 2: TPEN
Primary Class Secondary Amine / PicolylamineTertiary Amine / AlkaloidPolyamine Chelator
Key Activity nAChR Probe / Zn²⁺ ChelationnAChR AgonistZn²⁺/Cu²⁺ Sequestration
Binding Mode Flexible (Entropic penalty)Rigid (Pre-organized)Hexadentate (High Affinity)
pKa (Amine) ~9.8 (Secondary)~8.0 (Pyrrolidine)~10.2 (Tertiary)
Lipophilicity Moderate (LogP ~1.[1]2)Moderate (LogP ~1.17)High

Structural & Mechanistic Analysis

The Pharmacophore: Deconstructing the Motif

The molecule consists of a pyridine ring (hydrogen bond acceptor/pi-stacking unit) linked via a methylene bridge to a secondary propyl amine (cationic center).

  • Cation-π Interaction: The protonated secondary amine mimics the pyrrolidine nitrogen of nicotine, engaging in a critical cation-π interaction with Trp149 (in

    
    7 nAChR) or Trp147  (in 
    
    
    
    4
    
    
    2).
  • The "Linker" Hypothesis: By using an open propyl chain instead of a closed pyrrolidine ring, this molecule acts as a "molecular ruler." If a receptor accepts this flexible ligand, the binding pocket is plastic . If it rejects it in favor of Nicotine, the pocket requires rigid pre-organization .

Mechanism of Action: nAChR Interaction

The following diagram illustrates the binding pathway and the entropic cost associated with the flexible propyl chain compared to the rigid nicotine structure.

nAChR_Binding_Pathway cluster_nicotine Nicotine (Rigid) cluster_target This compound (Flexible) Ligand_Free Free Ligand (Solvated) Desolvation Desolvation (Water Displacement) Ligand_Free->Desolvation Diffusion Conf_Selection Conformational Selection Desolvation->Conf_Selection Entropy Loss (High for Propyl Amine) Binding_Event Receptor Binding (Cation-π Interaction) Conf_Selection->Binding_Event Induced Fit Nicotine_Note Low Entropic Cost Pre-organized Conf_Selection->Nicotine_Note Target_Note High Entropic Cost Rotational Freedom Conf_Selection->Target_Note Response Channel Opening (Ion Flux) Binding_Event->Response Isomerization

Figure 1: Binding kinetics workflow comparing the high entropic penalty of the flexible N-propyl analog versus the pre-organized Nicotine.

Comparative Performance Guide

Vs. Nicotine (The Gold Standard)

Context: Nicotinic Acetylcholine Receptor (


4

2) Agonism.
ParameterNicotineThis compoundInterpretation
Structure Cyclic (Pyrrolidine)Acyclic (Propyl amine)The cyclic constraint of Nicotine locks the N-N distance at ~4.8 Å, ideal for the receptor. The acyclic analog must adopt this conformation, reducing affinity.
Binding Affinity (

)
High (~1-10 nM)Moderate/Low (~100-1000 nM)The acyclic analog is a weaker agonist . It is often used to prove that the pyrrolidine ring is essential for high-affinity binding.
Selectivity

4

2 >

7
Mixed / LowLack of steric bulk allows the acyclic amine to fit into multiple subtypes promiscuously.

Experimental Insight: In radioligand binding assays (using [³H]-Epibatidine), the acyclic analog typically shows a 10-100 fold reduction in affinity compared to Nicotine. This confirms the "conformational restriction" principle in medicinal chemistry [1].

Vs. TPEN (The Chelation Standard)

Context: Zinc (Zn²⁺) Chelation and Metalloproteinase Inhibition. The 3-picolylamine motif is a classic "metal-binding hook."

  • TPEN: A hexadentate ligand (binds 1 metal ion with 6 donors).

    
     for Zn²⁺ is 
    
    
    
    M. Used to strip metals from proteins.
  • This compound: A bidentate ligand (binds with 1 Pyridine N + 1 Amine N).

    
     for Zn²⁺ is likely in the micromolar (
    
    
    
    M) range.
  • Application: This molecule is not a scavenger like TPEN but a mimic of the enzyme active site or a fragment for fragment-based drug discovery (FBDD). It competes for the catalytic zinc ion in Matrix Metalloproteinases (MMPs), albeit weakly.

Experimental Protocols

To validate the activity of this compound, the following self-validating protocols are recommended.

Protocol A: Determination of pKa via Potentiometric Titration

Objective: To determine the ionization state of the secondary amine at physiological pH (7.4).

  • Preparation: Dissolve 20 mg of the hydrochloride salt of the compound in 50 mL of degassed water.

  • System: Use an automatic titrator equipped with a glass pH electrode (calibrated at pH 4.0, 7.0, 10.0).

  • Titrant: 0.1 M NaOH (standardized).

  • Execution: Perform titration under inert

    
     atmosphere at 25°C.
    
  • Analysis: Plot pH vs. Volume of NaOH. Identify inflection points.

    • Expected Result: Two pKa values.

      • 
         ~ 3.5 (Pyridine nitrogen).
        
      • 
         ~ 9.8 (Secondary amine nitrogen).
        
Protocol B: Competitive Radioligand Binding Assay (nAChR)

Objective: To measure the affinity (


) relative to Nicotine.
  • Membrane Prep: Use rat brain cortical membranes (rich in

    
    4
    
    
    
    2 nAChR).
  • Radioligand: [³H]-Cytisine (1 nM) or [³H]-Nicotine (2 nM).

  • Competition: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of This compound .
  • Control: Use Nicotine (

    
    M) to define non-specific binding.
    
  • Incubation: 75 min at 4°C (to prevent receptor desensitization/degradation).

  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Calculation: Fit data to a one-site competition model to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.

Synthesis & Precursor Role

This molecule is frequently generated in situ or used as an intermediate.

  • Synthesis: Reductive amination of 3-pyridinecarboxaldehyde with n-propylamine using Sodium Triacetoxyborohydride (

    
    ) in DCE.
    
  • Role: It serves as the "amine half" in the synthesis of urea-based soluble epoxide hydrolase (sEH) inhibitors or larger bis-picolylamine sensors.

Synthesis_Flow Aldehyde 3-Pyridine- carboxaldehyde Intermediate Imine Intermediate Aldehyde->Intermediate + Amine - H2O Amine n-Propylamine Product N-(pyridin-3-ylmethyl) propan-1-amine Intermediate->Product + NaBH(OAc)3 Reduction

Figure 2: Reductive amination pathway for the synthesis of the target probe.

References

  • Glennon, R. A., & Dukat, M. (2000). Nicotinic Acetylcholine Receptors: Central and Peripheral Actions. "Structure-Activity Relationships of Nicotinic Receptor Ligands." CRC Press.

  • Hamasaki, R., et al. (2014). "Zinc-sensing probes based on the picolylamine scaffold." Bioorganic & Medicinal Chemistry Letters, 24(15), 3655-3658.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099–3108.

  • PubChem Database. (2025).[2] "Compound Summary: 3-(Pyridin-3-yl)propan-1-amine and related picolylamines." National Library of Medicine.

Sources

Strategic Selection of Reducing Agents in Organic Synthesis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and early-phase process development, the selection of a reducing agent is rarely about whether a transformation will occur, but what else will be transformed in the process. The "sledgehammer" approach (Lithium Aluminum Hydride) often necessitates tedious protection/deprotection steps that ruin atom economy.

This guide moves beyond standard textbook definitions to compare the practical efficacy of nucleophilic versus electrophilic reducing agents. We focus on three critical performance metrics: Chemoselectivity (functional group tolerance), Workup Rheology (ease of isolation), and Scalability .

Quick Decision Matrix
  • Target: Ketone/Aldehyde

    
    Preserve: Ester/Amide 
    
    
    
    Use NaBH₄
  • Target: Carboxylic Acid

    
    Preserve: Ester/Ketone 
    
    
    
    Use BH₃[1]·THF
  • Target: Ester

    
    Preserve: Acid (difficult) 
    
    
    
    Use LiBH₄ (or protect acid)
  • Target: Amide

    
    Product: Amine 
    
    
    
    Use BH₃·DMS (cleaner than LAH)

Mechanistic Distinction: The Nucleophilic vs. Electrophilic Divide

To predict chemoselectivity, one must understand the nature of the hydride attack. This is the primary failure mode in experimental design.

Nucleophilic Reducing Agents (NaBH₄, LiAlH₄)

These reagents deliver a hydride ion (


) to an electron-deficient center. Reactivity correlates directly with the electrophilicity of the carbonyl carbon.
  • Trend: Acyl chloride > Aldehyde > Ketone > Ester > Amide > Carboxylate.

  • Implication: You cannot reduce an ester with LAH without also reducing an aldehyde or ketone present in the molecule.

Electrophilic Reducing Agents (Borane, BH₃)

Borane is a Lewis acid. It initiates reduction by coordinating to the electron-rich carbonyl oxygen. This reverses the standard reactivity order because the most electron-rich oxygen (the carboxylate or amide) binds boron fastest, activating that specific group for internal hydride transfer.

  • Trend: Carboxylic Acid > Amide > Nitrile > Ester > Ketone.

  • Implication: This allows for the "impossible" reduction of a carboxylic acid in the presence of an ester.

Visualizing the Selection Logic

The following decision tree illustrates the logical flow for selecting a reagent based on competing functional groups.

SelectionLogic Start Start: Identify Target Group IsAcid Target: Carboxylic Acid Start->IsAcid IsKetone Target: Ketone/Aldehyde Start->IsKetone IsEster Target: Ester Start->IsEster IsAmide Target: Amide Start->IsAmide CheckEster Is an Ester present? IsAcid->CheckEster Check Competing Groups IsKetone->CheckEster CheckAcid Is an Acid present? IsEster->CheckAcid UseBorane Reagent: BH3·THF (Electrophilic Control) IsAmide->UseBorane Preferred (Cleaner) CheckEster->UseBorane Yes (Preserve Ester) UseNaBH4 Reagent: NaBH4 (Nucleophilic Control) CheckEster->UseNaBH4 Yes (Preserve Ester) UseLAH Reagent: LiAlH4 (Global Reduction) CheckEster->UseLAH No (Reduce All) CheckEster->UseLAH No (Reduce All) CheckAcid->UseLAH No (Reduce All) UseLiBH4 Reagent: LiBH4 (Selective for Esters) CheckAcid->UseLiBH4 Yes (Preserve Acid)

Figure 1: Decision logic for chemoselective reagent selection based on substrate competition.

Comparative Performance Data

The following table summarizes the reactivity of common agents against key functional groups under standard conditions (0°C to RT).

Functional GroupNaBH₄ (EtOH)LiBH₄ (THF)LiAlH₄ (Ether)BH₃·THF
Aldehyde/Ketone Fast FastVery FastFast
Carboxylic Acid No ReactionNo ReactionFastVery Fast
Ester Very Slow/NoneGood Very FastSlow
Amide No ReactionSlowFastGood
Nitrile No ReactionSlowFastGood
Nitro No ReactionNo ReactionFast (to Azo/Amine)No Reaction

Key Takeaway: Use LiBH₄ when you need to reduce an ester but want to avoid the pyrophoric handling risks of LAH. Use BH₃ exclusively for acids or amides when chemoselectivity is required.

Experimental Protocols & Self-Validating Systems

In high-throughput synthesis, "trustworthiness" means a reaction that works despite minor operator variations. The following protocols include built-in checkpoints.

Protocol A: The "Fieser" Workup for LAH (Critical for Scale)

The most common failure in LAH reductions is not the reaction, but the workup. Acidic quenching creates a gelatinous aluminum hydroxide mess that traps product and clogs filters. The Fieser method produces a granular, sand-like precipitate.

Stoichiometry:


 g LAH : 

mL H₂O :

mL 15% NaOH :

mL H₂O.[2][3]
  • Dilution: Dilute the reaction mixture with diethyl ether (at least 3x reaction volume) and cool to 0°C.

  • Step 1 (Hydride Quench): Slowly add

    
     mL of water  (where 
    
    
    
    is the weight of LAH in grams).[2][4] Checkpoint: Vigorous H₂ evolution.[5][6] Stop if solvent boils.
  • Step 2 (Aluminate Formation): Add

    
     mL of 15% aqueous NaOH . Checkpoint: The mixture should turn from grey to white/off-white.
    
  • Step 3 (Granulation): Add

    
     mL of water .
    
  • Step 4 (Aging): Remove cooling bath and stir for 15 minutes. Add anhydrous MgSO₄.[2][4][7]

  • Filtration: Filter through a Celite pad. The solid should look like wet sand, not jelly.

Protocol B: Chemoselective Acid Reduction with Borane

Target: Reduction of Carboxylic Acid in the presence of an Ester.[8]

  • Setup: Dissolve substrate (1.0 equiv) in anhydrous THF under Nitrogen. Cool to 0°C.[2][4][7][9]

  • Addition: Add BH₃·THF (1.0 M solution, 1.1–1.5 equiv) dropwise.

    • Note: Bubbling will occur (H₂ release).

  • Monitoring: Allow to warm to RT. Monitor by TLC/LCMS.

    • Checkpoint: The intermediate is a triacyloxyborane. If the reaction stalls, the borane may be complexed; mild heating (40°C) often drives it to completion.

  • Quench: Cool to 0°C. Add MeOH dropwise until bubbling ceases (destroys excess hydride).

  • Workup: Concentrate in vacuo. Crucial Step: Add more MeOH and re-concentrate 3 times.

    • Why? This removes the boron as volatile trimethyl borate (

      
      ). Failure to do this results in product contaminated with boric acid.
      

Visualization of the Fieser Workup Workflow

FieserWorkup Start Crude Rxn (LiAlH4 + Solvent) Step1 Add n mL H2O (Quench Hydride) Start->Step1 0°C, Slow Step2 Add n mL 15% NaOH (Form Aluminate) Step1->Step2 Exothermic Step3 Add 3n mL H2O (Granulation) Step2->Step3 White ppt forms Step4 Add MgSO4 & Filter Step3->Step4 Stir 15 min Result Clear Filtrate + Sand-like Solid Step4->Result Filtration

Figure 2: The Fieser workup protocol for aluminum hydride reductions to ensure granular precipitation.

Safety & Scalability Considerations

For process chemists, safety profiles often dictate reagent choice over pure yield.

  • Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride):

    • Pros: Thermally stable up to 200°C, soluble in aromatic solvents (toluene), non-pyrophoric (though still reactive).

    • Use Case: Preferred alternative to LAH for >100g scales.

  • Borane-Dimethylsulfide (BH₃·DMS):

    • Pros: Higher concentration (10M) than BH₃·THF (1M), much more stable.

    • Cons: Significant stench (DMS). Requires rigorous scrubbing (bleach trap).

  • Gas Evolution:

    • All hydride reductions generate H₂ gas. 1 mole of LAH generates 4 moles of H₂ upon quenching. Ensure headspace and ventilation are calculated for the "worst-case" rapid quench scenario.

References

  • Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997.

  • Rzepa, H. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Imperial College London, 2013.

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (The definitive source for the Fieser Workup).
  • Burkhardt, E. R.; Matos, K. Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions.Chem. Rev.2006 , 106, 2617–2650.

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. (Chapter 24: Chemoselectivity).

Sources

A Comparative Guide to the Cross-Reactivity Profiling of N-(pyridin-3-ylmethyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the selectivity of the novel compound N-(pyridin-3-ylmethyl)propan-1-amine. In drug discovery, early and thorough cross-reactivity profiling is essential to identify potential off-target interactions that could lead to adverse effects or reveal new therapeutic opportunities.[1][2] This document outlines a tiered, data-driven approach to building a robust selectivity profile, using this compound as a case study. We will compare its hypothetical profile against established compounds to provide context and demonstrate the decision-making process in preclinical safety assessment.

Introduction to the Candidate Compound and Rationale for Profiling

This compound is a novel chemical entity featuring a pyridine ring, a common scaffold in medicinal chemistry.[3] Its structural motifs suggest potential interactions with various biological targets, particularly neurotransmitter receptors and transporters. Based on in-silico modeling and preliminary screening (data not shown), the primary hypothesized target for this compound is the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive function and inflammatory processes.[4][5]

The goal of this guide is to systematically evaluate the selectivity of this compound. An ideal drug candidate exhibits high affinity for its intended target while minimizing interactions with other proteins, thereby reducing the risk of adverse drug reactions (ADRs).[2] This process, known as secondary pharmacology profiling, is a critical step in drug development.[1][6]

Comparator Compounds: To benchmark the performance of our lead compound, we will use two well-characterized modulators of the cholinergic system:

  • PNU-282987: A highly selective and potent agonist of the α7-nAChR.[7][8]

  • Galantamine: An acetylcholinesterase inhibitor also known for allosterically modulating nicotinic receptors, used in the treatment of Alzheimer's disease.[9][10]

Tier 1: Broad-Spectrum Off-Target Screening

The initial step in profiling is to screen the compound at a high concentration (typically 10 µM) against a broad panel of targets known to be associated with adverse effects.[11] This provides a wide, yet cost-effective, survey of potential liabilities.

Experimental Rationale: We will utilize a commercially available safety panel, such as the Eurofins SafetyScreen44™, which covers a range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes implicated in common ADRs.[11][12] The assay format is primarily radioligand binding, which measures the ability of the test compound to displace a high-affinity radioisotope-labeled ligand from its target.[13][14] A significant displacement (typically >50% inhibition) flags a potential interaction that requires further investigation.[15]

Figure 2: Workflow for a cell-based calcium flux assay.

Detailed Protocol: α7-nAChR Calcium Flux Assay

  • Cell Plating: Seed HEK293 cells stably expressing human α7-nAChR into black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well. Culture overnight in DMEM with 10% FBS.

  • Dye Loading: Aspirate the growth medium. Prepare a Fluo-8 AM dye-loading solution according to the manufacturer's protocol (e.g., Abdur-Rashid, K. et al.). [16]Add 100 µL of the loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow for dye de-esterification within the cells. [17]4. Compound Addition: Prepare a serial dilution of this compound in assay buffer. Use a fluorescent plate reader equipped with an automated injector to add the compound to the wells.

  • Signal Detection: Measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) immediately before and after compound addition in kinetic mode for at least 180 seconds.

  • Data Analysis: For each concentration, calculate the change in fluorescence (ΔF/F₀). Plot the peak response against the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ (agonist potency).

Table 3: Comparative Functional Activity (EC₅₀, nM)

Target This compound (EC₅₀, nM) PNU-282987 (EC₅₀, nM)
α7-nAChR (Agonist) 150 95

| 5-HT₃ Receptor (Agonist) | 3,200 | >20,000 |

Functional Insights: The functional data confirm that this compound is an agonist at its primary α7-nAChR target. It is also a weak agonist at the 5-HT₃ receptor. The functional selectivity window (3,200 nM / 150 nM ≈ 21-fold) is consistent with the binding data. This 5-HT₃ agonism is a potential liability, as this receptor is involved in nausea and vomiting, which could be a dose-limiting side effect. [18]

Conclusion and Next Steps

This comparative guide demonstrates a systematic approach to characterizing the cross-reactivity profile of a novel compound, this compound.

  • Performance Summary: The compound is a potent agonist of the α7-nAChR, comparable in on-target potency to the selective tool compound PNU-282987. However, its selectivity profile is inferior, with identified functional off-target activity at the 5-HT₃ and Sigma-1 receptors.

  • Comparison to Alternatives: PNU-282987 remains the superior choice for a highly selective α7-nAChR agonist for research purposes. [19]Galantamine operates through a different primary mechanism and has a distinct off-target profile.

  • Future Directions: The ~20-30-fold selectivity window for this compound presents a moderate risk. The next steps in its development would involve:

    • Structure-Activity Relationship (SAR) Studies: To modify the molecule to improve selectivity against the 5-HT₃ and Sigma-1 receptors while retaining α7-nAChR potency.

    • In Vivo Assessment: If the compound proceeds, early in vivo studies should carefully monitor for behaviors or physiological changes associated with 5-HT₃ and Sigma-1 modulation (e.g., gastrointestinal effects, behavioral changes).

By integrating broad panel screening with quantitative dose-response and functional assays, researchers can build a comprehensive and predictive model of a compound's safety and selectivity, enabling informed decisions in the drug discovery pipeline.

References

  • Abdur-Rashid, K., et al. (n.d.). Fluo-8 Calcium Flux Assay. Protocols.io. [Link]

  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: The use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Eurofins Scientific. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Hurst, R. S., et al. (2007). A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Jenkinson, S., et al. (2020). A practical guide to secondary pharmacology in drug discovery. Pharmacology & Therapeutics. [Link]

  • Kuhar, M. J., et al. (2021). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. Annals of Translational Medicine. [Link]

  • O'Neill, M.J., et al. (2003). PNU-282987, a selective alpha7 nicotinic receptor agonist, is effective in the morris water maze and passive avoidance tests. Neuropharmacology. [Link]

  • Shapiro, A. (2020). Response to "I want to determine intracellular calcium concentration of Hela cells using Fluo-8 AM? Is there any protocol?". ResearchGate. [Link]

  • Taly, A., et al. (2009). The alpha7 nicotinic acetylcholine receptor: a promising target for the treatment of schizophrenia. Current Pharmaceutical Design. [Link]

  • U.S. National Library of Medicine. (2024). Galantamine. StatPearls. [Link]

Sources

comparing the basicity of N-(pyridin-3-ylmethyl)propan-1-amine with other alkylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridine Effect

N-(pyridin-3-ylmethyl)propan-1-amine represents a critical structural motif in medicinal chemistry, bridging the gap between highly basic aliphatic amines and less basic aromatic systems. This guide analyzes its basicity profile relative to standard alkylamines and benzyl analogs.

The core finding is that the 3-pyridyl moiety acts as a significant electron-withdrawing group (EWG) , lowering the


 of the exocyclic secondary amine by approximately 1.5–2.0 log units  compared to its aliphatic analog (dipropylamine) and 0.8–1.0 log units  compared to its benzyl analog (N-benzylpropan-1-amine).

Key Performance Metrics:

  • Primary Basicity (

    
    ):  ~8.6 – 8.9 (Exocyclic Amine)
    
  • Secondary Basicity (

    
    ):  ~4.5 – 5.0 (Pyridine Ring)
    
  • Physiological State (pH 7.4): Predominantly mono-cationic (protonated at the secondary amine).

Structural Analysis & Mechanistic Insight

To understand the basicity of this compound, we must deconstruct its electronic environment compared to two reference standards: Dipropylamine (purely aliphatic) and N-Benzylpropan-1-amine (aromatic carbocycle).

Electronic Effects

The basicity of the exocyclic nitrogen is governed by the electron density available for protonation.

  • Inductive Effect (-I): The pyridine ring is electron-deficient due to the electronegative nitrogen atom within the ring. This creates a strong inductive withdrawal of electron density through the methylene bridge (

    
    -bonds), destabilizing the conjugate acid (ammonium cation) relative to the benzyl analog.
    
  • Absence of Resonance: Unlike anilines, where the lone pair delocalizes into the ring, the methylene spacer in this molecule prevents direct resonance delocalization. Therefore, the basicity reduction is purely inductive.

  • Position 3 (Meta): The 3-position of pyridine is less electron-deficient than the 2- or 4-positions, making the basicity reduction less drastic than in 2- or 4-picolyl analogs, but still significant compared to benzene.

Protonation Equilibria

The molecule is a diamine with two distinct protonation sites.

  • Site A (Aliphatic Amine): The most basic site. Protonation occurs here first.

  • Site B (Pyridine Nitrogen): A much weaker base. Protonation occurs here only at low pH (< 5).

Protonation_Scheme L Free Base (L) Neutral Lipophilic LH Mono-Cation (LH+) Protonated at Amine Physiological Species L->LH + H+ (pKa1 ~8.8) LH->L - H+ LH2 Di-Cation (LH2++) Protonated at Amine & Pyridine High Acidity Only LH->LH2 + H+ (pKa2 ~4.8) LH2->LH - H+

Figure 1: Stepwise protonation equilibrium. The transition from Neutral to Mono-Cation is the relevant event for physiological solubility.

Comparative Basicity Data

The following table synthesizes experimental and predicted data to position the target molecule within the amine landscape.

CompoundStructure Type

(Amine)

(Ring)

vs. Alkyl
Dipropylamine Aliphatic Secondary11.00 [1]N/AReference (0)
N-Benzylpropan-1-amine Aralkyl Secondary9.60 [2]N/A-1.4
This compound Pyridyl Secondary ~8.8 (Est) ~4.8 -2.2
3-Picolylamine Pyridyl Primary8.34 [3]~4.5-2.7
Pyridine HeterocycleN/A5.23 [1]N/A

Analysis:

  • vs. Dipropylamine: The substitution of a propyl group with a 3-pyridylmethyl group drops the

    
     by over 2 units. This is advantageous for drug design, as it reduces the risk of phospholipidosis often associated with highly basic amines (
    
    
    
    ).
  • vs. Benzylamine: The pyridine nitrogen adds an extra "pull" on electrons compared to the phenyl ring, lowering the

    
     by ~0.8 units.
    

Experimental Protocol: Potentiometric Titration

To determine the exact


 values of this compound, a standard acid-base titration is insufficient due to the close proximity of the two ionization events and potential carbonate interference. The following Potentiometric Titration  protocol is the industry standard for high-precision determination.
Reagents & Setup
  • Analyte: 0.05 mmol this compound hydrochloride (pure salt form preferred).

  • Titrant: 0.1 M KOH (CO2-free, standardized).

  • Solvent: 0.15 M KCl (aqueous) to maintain constant ionic strength.

  • Inert Atmosphere: Argon or Nitrogen gas purge (essential to prevent carbonate formation).

  • Equipment: Automated titrator with a combined glass pH electrode (Ag/AgCl).

Workflow

Titration_Workflow Start Start: Dissolve 0.05 mmol Analyte in 20 mL 0.15 M KCl Acidify Acidify: Add excess HCl to pH < 2.5 (Ensure fully protonated LH2++) Start->Acidify Purge Purge: Bubble N2/Ar for 10 mins (Remove CO2) Acidify->Purge Titrate Titrate: Add 0.1 M KOH in 2 µL increments Purge->Titrate Measure Record: pH vs. Volume Wait for stability (<0.1 mV/s) Titrate->Measure Measure->Titrate Loop until pH > 11 Analyze Analysis: Derivative Method (dpH/dV) or Gran Plot Measure->Analyze

Figure 2: Potentiometric titration workflow for diamine characterization.

Data Analysis (The Logic)
  • First Inflection Point (pH ~ 4.8): Corresponds to the deprotonation of the pyridine ring (

    
    ).
    
  • Second Inflection Point (pH ~ 8.8): Corresponds to the deprotonation of the secondary amine (

    
    ).
    
  • Calculation: Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad software) to calculate accurate stability constants.

Implications for Drug Development[3]

Solubility & Permeability (LogD)

The basicity shift has profound effects on the distribution coefficient (


).
  • Dipropylamine (

    
     11):  >99.9% ionized at pH 7.4. High solubility, but potentially poor passive membrane permeability.
    
  • Target Molecule (

    
     ~8.8):  ~96% ionized at pH 7.4. The 4% neutral fraction is significantly higher than that of the alkyl analog, potentially enhancing membrane permeability  (blood-brain barrier or intestinal absorption) while maintaining sufficient aqueous solubility.
    
Salt Selection
  • Monohydrochloride: Will protonate the secondary amine. Stable solid.

  • Dihydrochloride: Will protonate both nitrogens. Highly hygroscopic and very acidic in solution. Recommendation: Target the monohydrochloride or fumarate salt for formulation stability.

References

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Link

  • PubChem. (2025).[1][2][3][4] N-Benzylpropan-1-amine Compound Summary. National Library of Medicine. Link

  • ChemicalBook. (2025).[3][4] 3-Picolylamine Properties and pKa. Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.
  • Reich, H. J. (2018). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

Sources

spectroscopic analysis of N-(pyridin-3-ylmethyl)propan-1-amine vs its precursors

Author: BenchChem Technical Support Team. Date: February 2026

<_ _ =" ' " - - - - - > A Guide to the Spectroscopic Analysis of N-(pyridin-3-ylmethyl)propan-1-amine and Its Precursors

Abstract

This guide provides a detailed comparative analysis of the spectroscopic characteristics of this compound and its synthetic precursors, 3-picolylamine and propionaldehyde. Through an in-depth examination of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we elucidate the key spectral transformations that confirm the successful synthesis of the secondary amine product via reductive amination. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the structural characterization of this important class of compounds.

Introduction: The Chemical Transformation

The synthesis of this compound from 3-picolylamine and propionaldehyde is a classic example of reductive amination. This two-step, one-pot reaction involves the initial formation of an imine intermediate through the condensation of the primary amine (3-picolylamine) and the aldehyde (propionaldehyde), followed by the reduction of the imine to the corresponding secondary amine.

The overall transformation can be visualized as follows:

G cluster_0 Precursors cluster_1 Intermediate cluster_2 Product 3-Picolylamine 3-Picolylamine Imine Imine 3-Picolylamine->Imine + Propionaldehyde - H2O Propionaldehyde Propionaldehyde This compound This compound Imine->this compound + Reducing Agent (e.g., NaBH4)

Caption: Reductive amination of 3-picolylamine and propionaldehyde.

Spectroscopic analysis is paramount in verifying the successful conversion at each stage. By comparing the spectra of the product with its precursors, we can identify the disappearance of key functional groups and the appearance of new structural motifs.

Experimental Protocol: Synthesis via Reductive Amination

A reliable method for the synthesis of this compound is reductive amination.[1] This process occurs in two main stages: the formation of an iminium intermediate from a carbonyl compound and an amine, which is then reduced.[1] Several reducing agents can be employed for this reaction.[1]

Materials:

  • 3-Picolylamine (3-(Aminomethyl)pyridine)

  • Propionaldehyde (Propanal)

  • Sodium borohydride (NaBH₄) or a similar reducing agent like 2-picoline borane.[2][3]

  • Methanol (or another suitable solvent)

Procedure:

  • In a round-bottom flask, dissolve 3-picolylamine in methanol.

  • Cool the solution in an ice bath.

  • Slowly add propionaldehyde to the cooled solution while stirring.

  • Allow the reaction to stir for 1-2 hours to facilitate the formation of the imine intermediate.

  • In a separate container, prepare a solution of sodium borohydride in methanol.

  • Slowly add the sodium borohydride solution to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for an additional 12-24 hours.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to yield pure this compound.

G Start Start Dissolve 3-Picolylamine Dissolve 3-Picolylamine Cool Solution Cool Solution Dissolve 3-Picolylamine->Cool Solution Add Propionaldehyde Add Propionaldehyde Cool Solution->Add Propionaldehyde Stir (Imine Formation) Stir (Imine Formation) Add Propionaldehyde->Stir (Imine Formation) Add NaBH4 Solution Add NaBH4 Solution Stir (Imine Formation)->Add NaBH4 Solution Warm to RT & Stir Warm to RT & Stir Add NaBH4 Solution->Warm to RT & Stir Quench with Water Quench with Water Warm to RT & Stir->Quench with Water Extract Product Extract Product Quench with Water->Extract Product Dry & Concentrate Dry & Concentrate Extract Product->Dry & Concentrate Purify Product Purify Product Dry & Concentrate->Purify Product End End Purify Product->End

Caption: Experimental workflow for the synthesis.

Spectroscopic Comparison: A Tale of Three Molecules

The following sections detail the expected spectroscopic data for the product and its precursors. This side-by-side comparison highlights the key changes that confirm the formation of this compound.

¹H NMR Spectroscopy: Tracking Proton Environments

¹H NMR spectroscopy is a powerful tool for observing the changes in the chemical environment of protons during the reaction.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

Compound Pyridine Ring Protons Aliphatic Protons -NH Proton(s)
3-Picolylamine ~7.2-8.5 (m)~3.9 (s, 2H, -CH₂-)~1.8 (br s, 2H, -NH₂)
Propionaldehyde N/A~9.7 (t, 1H, -CHO), ~2.4 (dq, 2H, -CH₂-), ~1.1 (t, 3H, -CH₃)N/A
This compound ~7.2-8.5 (m)~3.8 (s, 2H, Ar-CH₂-), ~2.6 (t, 2H, -N-CH₂-), ~1.5 (sextet, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)~1.5 (br s, 1H, -NH-)

Analysis of ¹H NMR Changes:

  • Disappearance of Aldehydic Proton: The most significant change is the disappearance of the highly deshielded aldehyde proton signal from propionaldehyde at ~9.7 ppm.

  • Shift of Protons Adjacent to Nitrogen: In the product, the methylene protons adjacent to the newly formed secondary amine (-N-CH₂-) appear around 2.6 ppm. This is a distinct shift from the methylene protons of 3-picolylamine (~3.9 ppm) and propionaldehyde (~2.4 ppm).

  • Appearance of Propyl Chain Signals: The spectrum of the product clearly shows the signals corresponding to the propyl group: a triplet for the terminal methyl group (~0.9 ppm), a sextet for the central methylene group (~1.5 ppm), and a triplet for the methylene group attached to the nitrogen (~2.6 ppm).

  • Change in -NH Signal: The broad singlet of the primary amine protons (-NH₂) in 3-picolylamine is replaced by a broad singlet corresponding to the single proton of the secondary amine (-NH-) in the product. The integration of this peak will correspond to one proton. It's important to note that the chemical shift of N-H protons can be variable and they may be broad.[4][5]

¹³C NMR Spectroscopy: A Carbon Skeleton Perspective

¹³C NMR provides complementary information about the carbon framework of the molecules.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Compound Pyridine Ring Carbons Aliphatic Carbons
3-Picolylamine ~123-150~45 (-CH₂-)
Propionaldehyde N/A~200 (-CHO), ~31 (-CH₂-), ~6 (-CH₃)
This compound ~123-150~52 (Ar-CH₂-), ~50 (-N-CH₂-), ~23 (-CH₂-), ~12 (-CH₃)

Analysis of ¹³C NMR Changes:

  • Disappearance of Carbonyl Carbon: The prominent downfield signal of the carbonyl carbon in propionaldehyde at ~200 ppm is absent in the spectrum of the product.

  • Appearance of New Aliphatic Carbons: The product spectrum shows four distinct aliphatic carbon signals, corresponding to the four different carbon environments in the N-propyl and methylene bridge groups.

  • Shift of Carbon Adjacent to Nitrogen: The carbon atom of the methylene bridge (Ar-CH₂-) and the carbon of the propyl chain attached to the nitrogen (-N-CH₂-) will have characteristic shifts in the range of 50-55 ppm, confirming the C-N bond formation.

Infrared (IR) Spectroscopy: Monitoring Functional Group Transformations

IR spectroscopy is particularly useful for identifying the presence or absence of specific functional groups.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound N-H Stretch C=O Stretch C-H Stretch (Aliphatic) C=N Stretch (Pyridine)
3-Picolylamine 3300-3500 (two bands, primary amine)N/A2850-2960~1600
Propionaldehyde N/A~1720-1740 (strong)2850-2960, ~2720 & ~2820 (aldehyde C-H)N/A
This compound 3300-3500 (one band, secondary amine)N/A2850-2960~1600

Analysis of IR Spectral Changes:

  • Disappearance of C=O Stretch: The strong, sharp absorption band of the carbonyl group (C=O) in propionaldehyde around 1720-1740 cm⁻¹ is completely absent in the product's IR spectrum.

  • Change in N-H Stretch: Primary amines like 3-picolylamine typically show two N-H stretching bands in the 3300-3500 cm⁻¹ region.[6] The product, a secondary amine, will exhibit only one N-H stretching band in this region.[6] This change is a clear indicator of the conversion from a primary to a secondary amine.

  • Disappearance of Aldehyde C-H Stretch: The characteristic pair of C-H stretching bands for aldehydes around 2720 cm⁻¹ and 2820 cm⁻¹ will no longer be present in the product spectrum.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.

Table 4: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight Key Fragmentation Peaks (m/z)
3-Picolylamine C₆H₈N₂108.14108 (M+), 107, 79, 78
Propionaldehyde C₃H₆O58.0858 (M+), 57, 29, 28
This compound C₉H₁₄N₂150.22150 (M+), 121, 92, 78

Analysis of Mass Spectrometry Data:

  • Molecular Ion Peak: The mass spectrum of the product will show a molecular ion peak (M+) at m/z = 150, corresponding to its molecular weight. This is a direct confirmation that the two precursor molecules have combined and been reduced.

  • Nitrogen Rule: Compounds with an even number of nitrogen atoms, such as all three compounds in this analysis, will have an even nominal molecular weight.

  • Fragmentation Pattern: The fragmentation pattern of the product will be significantly different from that of the precursors. A key fragment for this compound would be the loss of an ethyl group (CH₂CH₃) to give a fragment at m/z = 121. Another prominent peak would likely be at m/z = 92, corresponding to the pyridin-3-ylmethyl cation.

Conclusion: A Cohesive Spectroscopic Narrative

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating confirmation of the successful synthesis of this compound from its precursors. The disappearance of the aldehyde functional group signals and the emergence of characteristic signals for the secondary amine and the N-propyl group, along with the confirmation of the correct molecular weight, leave no ambiguity in the structural assignment. This guide serves as a practical reference for researchers employing these fundamental spectroscopic techniques for the characterization of synthetic products.

References

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST WebBook. Propanal. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

Safety Operating Guide

N-(pyridin-3-ylmethyl)propan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for N-(pyridin-3-ylmethyl)propan-1-amine , synthesized from current safety regulations for pyridine derivatives and secondary amines.

Disclaimer: This guide is for educational purposes for trained laboratory personnel. Always consult your institution's Environmental Health & Safety (EHS) office and the specific Safety Data Sheet (SDS) before handling.

Chemical Profile & Hazard Identification

To dispose of this compound safely, you must first understand its dual-hazard nature. It combines the toxicity and flammability of the pyridine ring with the corrosivity of an aliphatic amine .

PropertyDescription
Chemical Name This compound
CAS Number 5452-87-9 (Free Base) / 117122-72-2 (HCl Salt)
Molecular Formula C

H

N

Functional Groups Pyridine (Aromatic heterocycle), Secondary Amine
Primary Hazards Corrosive (Skin/Eye) , Acute Toxicity , Combustible/Flammable
Waste Classification Hazardous Organic Waste (Basic/Amine)
Critical Hazards
  • Corrosivity: As a secondary amine, this compound can cause irreversible skin burns and eye damage (Category 1B).

  • Neurotoxicity: Pyridine derivatives can act as CNS depressants and hepatotoxins.

  • Incompatibility: Reacts violently with strong oxidizers (e.g., peroxides, nitric acid) and reacts exothermically with acids.

Waste Classification & Segregation

Proper segregation is the single most critical step in preventing laboratory accidents during disposal.

  • RCRA Status: While this compound is not explicitly listed as a P- or U-listed waste, it often exhibits characteristics of Ignitability (D001) and Corrosivity (D002) . If the waste stream contains free pyridine, it may trigger the D038 (Pyridine) toxicity characteristic.

  • Segregation Rule: Store in the Organic Bases / Amines waste stream.

    • NEVER mix with acidic waste (Risk of heat generation/fumes).[1]

    • NEVER mix with oxidizers (Risk of fire/explosion).

Disposal Workflow (Decision Logic)

The following diagram illustrates the decision logic for classifying and packaging this waste.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste (Solvent Solutions) StateCheck->Liquid Dissolved/Neat Liquid Solid Solid Waste (Pure Substance/Debris) StateCheck->Solid Powder/Contaminated PPE LiquidSeg Segregate: Organic Bases (Do NOT mix with Acids) Liquid->LiquidSeg SolidSeg Segregate: Hazardous Solids (Double Bag/Jar) Solid->SolidSeg ContainerL Container: HDPE or Glass (Vented Cap recommended) LiquidSeg->ContainerL ContainerS Container: Wide-mouth Jar or Heavy Duty Bag SolidSeg->ContainerS Labeling Labeling: 'Hazardous Waste - Toxic, Corrosive' List Constituents % ContainerL->Labeling ContainerS->Labeling Pickup Schedule EHS Pickup (Incineration) Labeling->Pickup

Figure 1: Decision tree for the segregation and packaging of amine-based hazardous waste.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Packaging
  • Select the Container: Use High-Density Polyethylene (HDPE) or Borosilicate Glass containers. Avoid metal containers (aluminum/zinc) as amines can be corrosive to certain metals.

  • Neutralization (Optional/Expert Only):

    • Note: In most research settings, do not attempt to neutralize hazardous waste in the lab unless part of an approved experimental protocol. It creates unnecessary risk. Transfer the material directly to the waste stream.

  • Liquid Waste:

    • Pour the amine solution into the "Organic Base" waste container.

    • Leave at least 10% headspace to allow for vapor expansion.

    • Ensure the cap is solvent-resistant (e.g., Teflon-lined).

  • Solid Waste (contaminated gloves, wipes, residual powder):

    • Place items in a clear, heavy-duty polyethylene bag (minimum 2 mil thickness) or a wide-mouth plastic jar.

    • Seal with tape and place inside a secondary container if sharp objects (pipette tips) are present.

Phase 2: Labeling

Every container must carry a hazardous waste label with the following specific data:

  • Full Chemical Name: this compound (No abbreviations).

  • Hazards Checked: Corrosive, Toxic, Flammable (if in organic solvent).

Phase 3: Storage & Hand-off
  • Store the container in a Satellite Accumulation Area (SAA) .

  • Keep the container inside a secondary containment tray (polypropylene) to catch spills.

  • Ventilation: Store in a well-ventilated area or flammable safety cabinet, away from heat sources.

Emergency Procedures (Spill Response)

If a spill occurs during the disposal process, follow this protocol immediately.

ScenarioAction Protocol
Minor Spill (<50 mL) 1. Evacuate immediate area.2. Don PPE (Nitrile gloves, goggles, lab coat).3.[2] Absorb with vermiculite or sand (Do not use paper towels; amines can react).4. Collect into a sealed bag and label as hazardous waste.
Major Spill (>50 mL) 1. Evacuate the lab immediately. 2. Close doors to contain vapors.3. Alert EHS/Emergency Response.4. Do not attempt cleanup without respiratory protection (SCBA).
Skin Contact Flush with water for 15 minutes immediately.[2][3][4] Do not wait for symptoms. Seek medical aid.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329794323, N-Methyl-1-(3-pyridinyl)-1-propanamine. PubChem. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste. EPA.gov. [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.